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  • Product: 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
  • CAS: 1261229-85-9

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic Acid

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In modern rational drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern rational drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 1261229-85-9) [3] represents a highly optimized, bifunctional scaffold. By fusing a conformationally restricted piperidine core with a metabolically robust fluoropyrimidine ring, this molecule provides an ideal vector for developing kinase inhibitors—most notably in the pursuit of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors [1].

This technical guide deconstructs the structural chemistry, physicochemical properties, and validated synthetic methodologies associated with this critical intermediate, providing researchers with actionable, self-validating protocols.

Structural Chemistry & Physicochemical Profiling

The utility of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid stems from the synergistic properties of its two primary moieties:

  • The 5-Fluoropyrimidine Ring: The introduction of a fluorine atom at the C5 position of the pyrimidine ring exerts a profound stereoelectronic effect. Fluorine's high electronegativity withdraws electron density via the inductive effect (-I), which lowers the pKa of the adjacent pyrimidine nitrogens. This modification enhances the lipophilicity of the molecule and drastically improves metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable C5 position.

  • The Piperidine-4-Carboxylic Acid Core: Derived from isonipecotic acid[4], this saturated heterocycle adopts a stable chair conformation. The bulky carboxylic acid group preferentially occupies the equatorial position to minimize 1,3-diaxial steric clashes. This rigid geometry reduces the entropic penalty upon target binding, providing a predictable, highly directional vector for subsequent amide coupling reactions.

Quantitative Data Summary

The following table outlines the core physicochemical parameters critical for predicting the behavior of this compound in subsequent synthetic steps and biological assays.

PropertyValueCausality / Relevance in Drug Design
IUPAC Name 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acidStandardized nomenclature for structural identification.
CAS Registry Number 1261229-85-9Primary identifier for commercial sourcing.
Molecular Formula C10H12FN3O2Defines stoichiometric calculations.
Molecular Weight 225.22 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Carboxylic OH)Provides a reactive handle for amide bond formation.
Hydrogen Bond Acceptors 4 (N, N, N, O)Facilitates critical hinge-binding interactions in kinase domains.
Topological Polar Surface Area ~66.3 ŲOptimal for cellular permeability without compromising solubility.

Mechanistic Role in Drug Design: RIPK1 Inhibition

The 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid scaffold has gained significant traction in the development of inhibitors targeting RIPK1[1]. RIPK1 is a master regulator kinase that dictates cell fate, acting as a critical node in TNF-α mediated inflammatory signaling and necroptosis (programmed necrosis) [2].

When designing RIPK1 inhibitors, the fluoropyrimidine moiety often acts as the hinge-binding motif within the ATP-binding pocket of the kinase, while the piperidine ring directs the attached pharmacophore (via the carboxylic acid handle) out toward the solvent-exposed region or into adjacent allosteric pockets.

RIPK1_Pathway TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (TRADD/TRAF2/RIPK1) TNFR1->ComplexI RIPK1_Active Active RIPK1 Kinase Domain ComplexI->RIPK1_Active Kinase Activation ComplexII Complex IIa / IIb Formation RIPK1_Active->ComplexII Phosphorylation RIPK1_Inhibitor Fluoropyrimidine-Piperidine Derived Inhibitor RIPK1_Inhibitor->RIPK1_Active Allosteric Inhibition CellDeath Necroptosis & Inflammation ComplexII->CellDeath

Fig 1. RIPK1 signaling cascade and targeted inhibition by fluoropyrimidine-piperidine derivatives.

Synthetic Methodology & Protocol Validation

The synthesis of this building block relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity through strategic manipulation of the molecule's acid-base properties.

Causality of the Reaction Design

The highly electronegative fluorine atom at the C5 position of 2-chloro-5-fluoropyrimidine severely depletes electron density at the C2 position. This makes the C2 carbon highly electrophilic and exceptionally susceptible to attack by the secondary amine of isonipecotic acid.

Step-by-Step SNAr Protocol
  • Preparation: Suspend isonipecotic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Causality: DIPEA serves a dual purpose. First, it deprotonates the piperidine nitrogen (pKa ~10), converting it into an active nucleophile. Second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the SNAr reaction, preventing the protonation and subsequent deactivation of unreacted isonipecotic acid.

  • Electrophile Addition: Dropwise add 2-chloro-5-fluoropyrimidine (1.1 equivalents) to the stirring mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 130 for isonipecotic acid) disappears, replaced by the product peak (m/z 226.2 [M+H]+).

  • Isoelectric Workup (Critical Step): Cool the mixture to room temperature and dilute with water. Slowly adjust the pH to ~4.5 using 1M HCl.

    • Causality: The product is amphoteric. At pH 4.5 (its approximate isoelectric point), the carboxylic acid is protonated (neutral), and the weakly basic pyrimidine nitrogens remain unprotonated. This minimizes the molecule's aqueous solubility, driving it into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as an off-white solid (>85% yield).

Synthesis_Workflow SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Reaction SNAr Reaction Solvent: DMF Base: DIPEA (2.5 eq) Temp: 80°C, 6h SM1->Reaction SM2 Isonipecotic Acid (Nucleophile) SM2->Reaction Workup Isoelectric Workup pH Adjustment to 4.5 EtOAc Extraction Reaction->Workup LC-MS Validation Product 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid Target Compound Workup->Product >85% Yield

Fig 2. Self-validating SNAr synthesis workflow for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized batch before downstream amide coupling, the following analytical standards must be met:

  • LC-MS (ESI+): A dominant peak at m/z 226.2 [M+H]+ must be observed. The absence of m/z 130 confirms the complete consumption of the isonipecotic acid.

  • ¹H NMR (400 MHz, DMSO-d6): The signature of the fluoropyrimidine ring will appear as a distinct singlet or finely split doublet (due to ¹H-¹⁹F coupling) in the aromatic region (~8.30 ppm, 2H). The piperidine protons will appear as distinct multiplets between 1.40 and 4.60 ppm, with the equatorial protons adjacent to the nitrogen shifted downfield due to the electron-withdrawing pyrimidine ring.

  • ¹⁹F NMR (376 MHz, DMSO-d6): A single peak is required to confirm the presence of the fluorine atom and to rule out defluorination side-reactions, which can occasionally occur under harsh basic conditions.

References

  • "CN116854678B - RIPK1 inhibitors", Google Patents.
  • "WO2020103859A1 - RIP1 Inhibitors", Google Patents.
  • "1261229-85-9 | 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid", BLDpharm.
  • "Isonipecotic acid", Wikipedia.
Exploratory

An In-depth Technical Guide to the Aqueous Solubility Profile of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Aqueous solubility is a critical physicochemical parameter that profoundly influences the biopharmaceutical properties of a drug candidate, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter that profoundly influences the biopharmaceutical properties of a drug candidate, including its absorption, distribution, and overall bioavailability. This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies essential for a thorough investigation. By leveraging established protocols for kinetic and thermodynamic solubility assessment, and by understanding the impact of pH and other physicochemical factors, researchers can systematically evaluate the solubility of this and other novel chemical entities. This guide is intended to serve as a detailed manual for scientists in the pharmaceutical industry, providing the necessary tools to generate a robust solubility data package for informed decision-making in the drug development process.

Introduction: The Central Role of Aqueous Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a cornerstone of "drug-likeness." Poor aqueous solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, which complicates dose selection and can lead to therapeutic failure.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a critical step in risk mitigation and resource optimization during drug development.

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a molecule of interest that features several functional groups which are anticipated to influence its solubility. The presence of a carboxylic acid and a piperidine ring suggests that the molecule is ionizable, making its solubility highly dependent on the pH of the surrounding medium.[3][4] The fluoropyrimidine moiety adds a degree of lipophilicity. A thorough characterization of its solubility is therefore imperative to predict its in vivo behavior and to guide formulation development.

This guide will provide a detailed exploration of the theoretical underpinnings of aqueous solubility and present robust, step-by-step protocols for its experimental determination.

Theoretical Framework: Factors Governing Aqueous Solubility

The dissolution of a solid compound in a solvent is a complex process governed by the interplay of various intermolecular forces.[5] For a drug to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.[6] Several key factors influence this equilibrium for a compound like 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

The Critical Influence of pH and pKa

For ionizable compounds, pH is arguably the most significant factor affecting aqueous solubility.[7][8] The solubility of a weak acid or a weak base changes as a function of the pH of the solution. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[9][10][11]

  • For a weak acid (like the carboxylic acid moiety): The solubility increases as the pH rises above the pKa, due to the deprotonation of the acidic group to form a more soluble anionic species.[3]

  • For a weak base (like the piperidine nitrogen, depending on its pKa): The solubility increases as the pH falls below the pKa, due to protonation to form a more soluble cationic species.

The overall pH-solubility profile of an amphoteric molecule like 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid will be a composite of the ionization behavior of both its acidic and basic functional groups. It is expected to exhibit its lowest solubility at its isoelectric point (pI), where the net charge of the molecule is zero.

Solid-State Properties: The Unseen Influence

The solid-state form of a drug substance can have a profound impact on its apparent solubility.[12] Key considerations include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility. Amorphous forms, lacking a defined crystal lattice, generally exhibit higher kinetic solubility than their crystalline counterparts.[12]

  • Solvates and Hydrates: The incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice can also affect solubility. Anhydrous forms are typically more soluble than their hydrated counterparts.[12]

Temperature and Other Factors
  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[2][5] This is an important consideration for both experimental design and the prediction of in vivo performance, as the body temperature (37°C) is the physiologically relevant condition.[13][14]

  • Presence of Other Solutes: The addition of salts (electrolytes) can either decrease ("salting-out") or, less commonly, increase ("salting-in") the solubility of an organic compound.[5] This is due to competition for solvent molecules and alterations in the activity of the solute.[7]

Experimental Determination of Aqueous Solubility

A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. These two types of assays provide different but complementary information crucial for different stages of drug development.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are designed for rapid, high-throughput screening of compounds, making them ideal for the early stages of drug discovery.[15][16] These assays measure the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[17][18] The resulting value is often an estimate of the solubility of the least stable solid form that precipitates under these non-equilibrium conditions.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[19]

Materials:

  • 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or a plate reader with a light-scattering module

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid in DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include DMSO-only wells as a negative control.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 5 minutes. Incubate the plate at room temperature (or 37°C for physiological relevance) for 2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to the DMSO-only control.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate 2 µL/well buffer Add Aqueous Buffer (e.g., PBS) plate->buffer 98 µL/well mix Mix and Incubate (2 hours) buffer->mix measure Measure Light Scattering (Nephelometry) mix->measure result Determine Highest Soluble Concentration measure->result

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The "Gold Standard" Measurement

Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[18][20] This is a more accurate and physiologically relevant measure of solubility, making it essential for lead optimization and formulation development.[21][22] The most common method for determining thermodynamic solubility is the shake-flask method.[14][23]

This protocol describes the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[22]

Materials:

  • Solid 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[13][14]

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with UV detection or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid to a series of vials containing the different aqueous buffers. Ensure that undissolved solid is visible.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[16][20]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.[21][24]

  • pH Measurement: Measure the final pH of the saturated solution to confirm the pH at which the solubility was determined.[13][22]

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer shake Shake/Agitate at Constant Temperature (24-48h) add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration (HPLC/UV) filtrate->quantify measure_ph Measure Final pH filtrate->measure_ph result Determine Equilibrium Solubility quantify->result

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Predicted Physicochemical Properties of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
PropertyPredicted ValueMethod
Molecular Weight241.23 g/mol Calculation
pKa (acidic)~4-5In silico prediction
pKa (basic)~8-9In silico prediction
LogP~1.5-2.5In silico prediction

Note: These are estimated values and should be experimentally verified.

Table 2: Summary of Aqueous Solubility Data
Assay TypeBuffer/pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS pH 7.425Experimental ValueExperimental Value
ThermodynamicpH 1.237Experimental ValueExperimental Value
ThermodynamicpH 4.537Experimental ValueExperimental Value
ThermodynamicpH 6.837Experimental ValueExperimental Value
ThermodynamicpH 7.437Experimental ValueExperimental Value
Interpretation of Results
  • pH-Solubility Profile: Plotting the thermodynamic solubility as a function of pH will reveal the ionization behavior of the compound. A "U-shaped" curve is expected for an amphoteric substance, with the minimum solubility occurring at the isoelectric point. This profile is critical for predicting the regions of the gastrointestinal tract where the drug will be most soluble.[4]

  • Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility values can indicate that the compound is prone to forming supersaturated solutions or that the precipitated solid in the kinetic assay is an amorphous or less stable polymorph.[22]

  • Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, particularly at the pH of minimum solubility, will be used in conjunction with permeability data to classify the compound according to the BCS.[13][14][25] A drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[25][26] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[14]

Conclusion

A thorough understanding of the aqueous solubility profile of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a non-negotiable prerequisite for its successful development as a therapeutic agent. By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can generate a robust and reliable data package. This information will be instrumental in guiding lead optimization, selecting appropriate formulation strategies, and ultimately, increasing the probability of clinical success. The self-validating nature of the described protocols, grounded in established scientific and regulatory standards, ensures the integrity and trustworthiness of the generated data.

References

  • ACS Publications. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Pharmaguideline. (n.d.).
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • ACD/Labs. (n.d.).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • JoVE. (2020).
  • ICH. (2019).
  • SciELO. (n.d.).
  • European Medicines Agency (EMA). (2020).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Open Education Alberta. (n.d.).
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • PubMed. (2015).
  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ResearchGate. (2025). (PDF)
  • PubMed. (2010). Study of pH-dependent solubility of organic bases.

Sources

Foundational

The Role of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic Acid in Small Molecule Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(5-Fluoropyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid has emerged as a privileged scaffold in the design of targeted therapeutics, particularly in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and Multi-Target Directed Ligands (MTDLs).

As a Senior Application Scientist, I approach library design not just as a synthetic exercise, but as an optimization of physicochemical space. This guide deconstructs the structural causality behind this specific building block, provides quantitative insights into its behavior, and outlines a self-validating protocol for its application in late-stage lead diversification.

Pharmacophore Rationale: The Causality of Structural Design

The utility of 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid lies in the synergistic function of its three structural domains. Each moiety is purposefully selected to solve specific liabilities commonly encountered in early drug discovery.

The 5-Fluoropyrimidine Motif: Modulating pKa and Metabolism

The substitution of a hydrogen atom with fluorine at the C5 position of the pyrimidine ring is a classic bioisosteric replacement that exerts profound electronic effects. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I effect) across the heteroaromatic system[1].

  • pKa Attenuation: This inductive effect significantly lowers the pKa of the adjacent pyrimidine nitrogens (typically shifting from ~2.5 in unsubstituted pyrimidine to <1.6 in 5-fluoropyrimidine). This reduction in basicity minimizes off-target interactions with phospholipid membranes and reduces hERG channel liability, a common cause of cardiotoxicity in basic amines.

  • Metabolic Shielding: The C5 position of pyrimidine is a known "soft spot" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The strong C–F bond (approx. 116 kcal/mol) effectively blocks quinone iminium intermediate formation, thereby preventing rapid clearance and reactive metabolite toxicity[1].

The Piperidine Linker: Conformational Restriction

Fully flexible aliphatic chains incur a high entropic penalty upon binding to a target protein. Conversely, fully aromatic linkers often suffer from poor aqueous solubility ("brick dust" compounds). The piperidine ring (specifically derived from isonipecotic acid) provides an optimal middle ground. It restricts the conformational space of the molecule, pre-organizing the vector of the attached pharmacophores to match the target binding pocket (such as the allosteric pocket of RIPK1), while its sp3-hybridized character improves three-dimensionality (Fsp3) and aqueous solubility[2].

The Carboxylic Acid Handle: Late-Stage Diversification

The C4-carboxylic acid serves as an orthogonal synthetic handle. It allows for rapid, late-stage parallel synthesis via amide coupling with diverse libraries of primary and secondary amines. This modularity is essential for establishing robust Structure-Activity Relationships (SAR) during the hit-to-lead and lead optimization phases[3].

Applications in Modern Drug Discovery

RIPK1 Inhibitors and Necroptosis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative diseases (e.g., Alzheimer's, ALS) and systemic inflammatory response syndromes.

Recent patented workflows extensively utilize 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid to synthesize potent RIPK1 inhibitors[2]. By coupling this scaffold with complex anilines or pyrazoles, researchers generate amides that wedge into the hydrophobic allosteric pocket of RIPK1, locking the kinase in an inactive conformation and halting the necroptotic signaling cascade[4].

RIPK1_Pathway TNF TNF-α Signal TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Complex1 Complex I Formation TNFR1->Complex1 Recruits RIPK1 RIPK1 Kinase (Drug Target) Complex1->RIPK1 Activates RIPK3 RIPK3 Activation RIPK1->RIPK3 Phosphorylates MLKL MLKL Oligomerization RIPK3->MLKL Phosphorylates Necroptosis Cell Death (Necroptosis) MLKL->Necroptosis Membrane Permeabilization Inhibitor Scaffold-Derived RIPK1 Inhibitor Inhibitor->RIPK1 Allosteric Inhibition

Caption: The RIPK1-mediated necroptosis pathway, illustrating the intervention point for scaffold-derived inhibitors.

Kinase and Dual-Target Inhibitors

Beyond RIPK1, this building block is utilized to optimize the solvent-exposed regions of CDK4/6 inhibitors[5]. Furthermore, in the pursuit of Multi-Target Directed Ligands (MTDLs), this scaffold has been employed to create dual sEH/FAAH (soluble epoxide hydrolase / fatty acid amide hydrolase) inhibitors. The fluoropyrimidine moiety provides the necessary lipophilic contacts within the sEH catalytic tunnel while maintaining excellent metabolic stability[3].

Quantitative Analysis of Amide Coupling Strategies

When generating a drug library from 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, the choice of coupling reagent dictates the yield, epimerization rate, and purification difficulty. Below is a structured comparison of reagents specifically evaluated for this sterically demanding sp3-hybridized acid.

Coupling ReagentActivation MechanismByproduct SolubilityYield (Typical)ScalabilityNotes for this Scaffold
HATU / DIPEA O-Atabenzotriazolyl active esterOrganic (requires chromatography)85 - 95%Low (Expensive, explosive risk)Best for highly hindered secondary amines.
EDC / HOBt O-Acylisourea / Bt-esterAqueous (removable by washing)70 - 85%MediumStandard baseline; can suffer from slow kinetics.
T3P / TEA Mixed anhydride (Phosphonic)Aqueous (water-soluble phosphates)80 - 95%High (Excellent safety profile)Optimal choice. Low epimerization, simple aqueous workup[2].

Self-Validating Experimental Protocol: Late-Stage Amide Diversification

To ensure scientific integrity, the following protocol for the synthesis of RIPK1 inhibitor derivatives utilizes T3P (1-Propylphosphonic anhydride) . This protocol is designed as a self-validating system, embedding analytical checkpoints to confirm reaction progress without relying solely on assumed kinetics[2].

Reagents Required:

  • 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid (MW: 225.22 g/mol )

  • Target Amine (e.g., 5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole)

  • T3P (50% solution in Ethyl Acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation & Solvation:

    • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 100.0 mg (0.44 mmol, 1.0 eq) of 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid and 1.2 eq of the target amine in 10 mL of anhydrous DCM.

    • Validation Checkpoint 1: Ensure complete dissolution. A cloudy suspension indicates poor amine solubility, requiring the addition of 10% DMF as a co-solvent.

  • Base Addition:

    • Add DIPEA (3.0 eq, 1.32 mmol) dropwise at room temperature. Stir for 5 minutes.

  • Activation & Coupling:

    • Slowly add T3P (50% in EtOAc, 1.5 eq, 0.66 mmol) via syringe. The reaction is mildly exothermic.

    • Stir the reaction at room temperature (20-25 °C) for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation Checkpoint 2):

    • After 2 hours, withdraw a 5 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.

    • Analyze via LC-MS. Validation criteria: The reaction is complete only when the Extracted Ion Chromatogram (EIC) shows the disappearance of the starting acid mass ( [M+H]+=226.2 ) and the emergence of the target amide mass. If unreacted acid remains, add an additional 0.5 eq of T3P and stir for 1 hour.

  • Quenching & Workup:

    • Once LC-MS confirms completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

    • Validation Checkpoint 3: Test the pH of the aqueous layer. It must be between 8 and 9 to ensure complete hydrolysis of unreacted T3P into water-soluble propylphosphonic acid derivatives.

  • Extraction & Purification:

    • Extract the mixture with DCM ( 3×15 mL). Combine the organic phases, wash with brine, and dry over anhydrous Na2​SO4​ .

    • Concentrate under reduced pressure to yield the crude product, which can be further purified via flash chromatography (Silica gel, Hexanes/EtOAc gradient)[2].

Synthetic_Workflow SM1 2-Chloro-5- fluoropyrimidine SNAr SNAr Reaction (Base, Heat) SM1->SNAr SM2 Isonipecotic Acid (Piperidine-4-COOH) SM2->SNAr Scaffold 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid SNAr->Scaffold Prep Phase Coupling Amide Coupling (T3P, DIPEA, DCM) Scaffold->Coupling Amine Diverse Amines (R-NH2) Amine->Coupling Product Target Drug Library (e.g., RIPK1 Inhibitors) Coupling->Product LC-MS Validated

Caption: Synthetic workflow from raw precursors to the final target drug library via the fluorinated scaffold.

References

  • Shanghai Qilu Pharmaceutical Research and Development Centre Ltd. (2024). RIPK1 inhibitors. Google Patents.
  • (2020). RIP1 Inhibitors. Google Patents.
  • [Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression] Journal of Medicinal Chemistry - ACS Publications. (2025). URL:[Link]

  • [Polynitrogen-containing compounds as multi-target sEH/FAAH inhibitors: structure-activity relationship and pharmacological studies] National Institutes of Health (NIH) / PMC. URL:[Link]

  • [Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines] Journal of Medicinal Chemistry - ACS Publications. (2025). URL:[Link]

Sources

Exploratory

Mechanism of action of fluoropyrimidine piperidine derivatives

An In-depth Technical Guide to the Mechanism of Action of Fluoropyrimidine Piperidine Derivatives Executive Summary The fluoropyrimidines, exemplified by 5-fluorouracil (5-FU), represent a cornerstone of cytotoxic chemot...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Fluoropyrimidine Piperidine Derivatives

Executive Summary

The fluoropyrimidines, exemplified by 5-fluorouracil (5-FU), represent a cornerstone of cytotoxic chemotherapy for a multitude of solid tumors. Their efficacy, however, is frequently constrained by suboptimal pharmacokinetic profiles, severe host toxicities, and the development of cellular resistance. This has catalyzed the exploration of novel derivatives designed to circumvent these limitations. This technical guide provides an in-depth exploration of the mechanism of action of a promising, yet emergent, class of these agents: fluoropyrimidine piperidine derivatives. By leveraging established principles and drawing parallels with next-generation agents like NUC-3373, we will dissect the metabolic activation, molecular targets, and cellular consequences of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols for the characterization of such novel chemical entities.

The Fluoropyrimidine Paradigm: A Foundation with Cracks

5-Fluorouracil is a prodrug that must undergo complex intracellular activation to exert its cytotoxic effects. Its anticancer activity is primarily attributed to a dual mechanism:

  • Inhibition of Thymidylate Synthase (TS): The anabolic metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), inhibiting the synthesis of deoxythymidine monophosphate (dTMP). This leads to a depletion of the DNA precursor dTTP, inducing "thymineless death".

  • Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively. FUTP incorporation disrupts RNA processing and function, while FdUTP incorporation into DNA triggers DNA damage and repair pathways, ultimately leading to apoptosis.

Despite its success, 5-FU's utility is hampered by several factors: non-selective toxicity due to FUTP-mediated RNA damage, variable oral bioavailability, and a complex activation pathway that can be a locus for resistance.[1] Furthermore, over 80% of administered 5-FU is rapidly catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver, leading to a short half-life and the production of toxic metabolites.[2]

The Rationale for Derivatization: Lessons from NUC-3373 and the Role of Piperidine

The development of fluoropyrimidine derivatives aims to create agents with improved therapeutic indices. A leading example is NUC-3373, a phosphoramidate "ProTide" of 5-fluorodeoxyuridine (FUDR). NUC-3373 is engineered to bypass the key limitations of 5-FU. It does not require active transport into the cell and is resistant to DPD-mediated degradation.[2] Critically, its unique intracellular activation pathway preferentially generates the active metabolite FdUMP, leading to potent TS inhibition and DNA-directed damage, while producing significantly lower levels of the toxic RNA-incorporating metabolite FUTP.[3][4]

The incorporation of a piperidine moiety represents another strategic approach in medicinal chemistry. Piperidines are ubiquitous heterocyclic scaffolds found in numerous pharmaceuticals.[5] Their inclusion can modulate critical drug properties such as:

  • Physicochemical Properties: Altering solubility, lipophilicity, and membrane permeability.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the taxane TPI 287, which contains a piperidine side chain, is noted for its ability to penetrate the central nervous system, a feature not common to other taxanes.[6][7]

  • Target Engagement: Acting as a key pharmacophore that interacts directly with the biological target or as a linker to orient other functional groups.

By conjugating a piperidine group to a fluoropyrimidine core, a novel derivative could be designed to, for example, improve oral uptake, alter tissue distribution, or create a prodrug that releases the active agent in a tumor-specific manner.

Proposed Mechanism of a Representative Fluoropyrimidine Piperidine Derivative

For the purpose of this guide, we will consider a representative fluoropyrimidine piperidine derivative (FPD) where the piperidine ring is linked to the fluoropyrimidine core, potentially acting as a prodrug moiety. The elucidation of its mechanism involves a systematic investigation of its metabolic fate and its interaction with cellular targets, drawing comparisons to both 5-FU and advanced derivatives like NUC-3373.

Metabolic Activation and Pharmacodynamics

The central hypothesis is that the FPD is a prodrug that, once inside the cell, is cleaved to release the active fluoropyrimidine species. Its mechanism is therefore a composite of its unique activation pathway and the subsequent actions of its metabolites.

The dual mechanisms of action—TS inhibition and nucleic acid incorporation—remain the primary endpoints. However, the key scientific question is how the piperidine derivatization alters the balance between these two pathways. A successful derivative would ideally favor the generation of FdUMP for targeted TS inhibition and DNA damage, while minimizing the production of FUTP to reduce off-target RNA toxicity, mirroring the advantages seen with NUC-3373.[3]

Metabolic_Activation_Pathways cluster_0 Classic Pathway: 5-FU cluster_1 Next-Generation: NUC-3373 cluster_2 Hypothesized Pathway: FPD 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP/UP FUDP FUDP FUMP->FUDP RNA Damage FUTP FUTP FUDP->FUTP RNA Damage FdUDP FdUDP FUDP->FdUDP RR FdUMP FdUMP FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA Damage TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition DNA Damage FUDR->FdUMP TK RNA Damage RNA Damage DNA Damage DNA Damage NUC-3373 NUC-3373 FdUMP_direct FdUMP NUC-3373->FdUMP_direct Intracellular Activation TS_Inhibition_NUC TS Inhibition FdUMP_direct->TS_Inhibition_NUC Potent DNA Damage FPD FP-Piperidine (Prodrug) Active_FP Active Fluoropyrimidine FPD->Active_FP Tumor-specific? Esterase/Amidase FdUMP_FPD FdUMP Active_FP->FdUMP_FPD Activation FUTP_FPD FUTP Active_FP->FUTP_FPD Activation TS_Inhibition_FPD TS Inhibition FdUMP_FPD->TS_Inhibition_FPD Desired DNA Damage RNA_Toxicity_FPD RNA Toxicity FUTP_FPD->RNA_Toxicity_FPD Undesired RNA Damage TS_Inhibition TS_Enzyme Thymidylate Synthase (TS) Active Site Ternary_Complex Abortive Ternary Complex FdUMP TS CH₂THF Enzyme Inactivated TS_Enzyme->Ternary_Complex FdUMP FdUMP (Active Metabolite) FdUMP->Ternary_Complex Folate CH₂THF (Cofactor) Folate->Ternary_Complex Block X Ternary_Complex->Block Pathway dUMP → dTMP (DNA Synthesis) Block->Pathway

Caption: Mechanism of Thymidylate Synthase (TS) inhibition.

Experimental Guide to Mechanistic Elucidation

Characterizing a novel Fluoropyrimidine Piperidine Derivative (FPD) requires a multi-faceted experimental approach. The following protocols provide a self-validating system to dissect its mechanism of action, from cellular effects to specific molecular interactions.

Experimental Workflow Overview

A logical workflow ensures that each experiment builds upon the last, providing a comprehensive picture of the drug's action.

Experimental_Workflow Start Treat Cancer Cells with FPD Assay_1 Protocol 1: Cell Viability Assay (Determine IC50) Start->Assay_1 Assay_2 Protocol 2: Metabolite Analysis (LC-MS/MS) Start->Assay_2 Assay_3 Protocol 3: TS Inhibition Assay (In Vitro) Start->Assay_3 Assay_4 Protocol 4: Western Blot Analysis Start->Assay_4 Data_1 IC50 Values Assay_1->Data_1 Data_2 [FdUMP], [FUTP] [FdUTP] levels Assay_2->Data_2 Data_3 TS Activity (Ki value) Assay_3->Data_3 Data_4 TS-Complex Formation γH2AX levels Assay_4->Data_4

Caption: Experimental workflow for FPD characterization.

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic potency (IC50) of the FPD across various cancer cell lines.

Causality: This initial screen is essential to establish a dose-response relationship and identify the relevant concentration range for subsequent mechanistic experiments. Comparing the IC50 of the FPD to 5-FU provides the first indication of its relative potency.

Methodology (MTT Assay):

  • Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the FPD, 5-FU (positive control), and a vehicle control (e.g., DMSO) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Self-Validation: The inclusion of 5-FU as a positive control validates the assay's ability to detect fluoropyrimidine-induced cytotoxicity. The vehicle control establishes the baseline for 100% viability.

Protocol 2: Intracellular Metabolite Analysis by LC-MS/MS

Objective: To quantify the intracellular levels of key FPD metabolites (FdUMP, FUTP, FdUTP).

Causality: This is the most critical experiment to test the hypothesis that the FPD alters the metabolic flux compared to 5-FU. The ratio of FdUMP (implying DNA-directed activity) to FUTP (implying RNA-directed toxicity) is a key determinant of the therapeutic index. [8][9] Methodology:

  • Cell Culture and Treatment: Culture HCT116 cells in 10 cm dishes until they reach ~80% confluency. Treat cells with equitoxic concentrations (e.g., IC50) of the FPD or 5-FU for a defined time course (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold 80% methanol.

  • Extraction: Lyse the cells by sonication or three freeze-thaw cycles. Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a suitable volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with an appropriate gradient of aqueous and organic mobile phases (e.g., ammonium formate in water and methanol) to separate the metabolites. [8] * Mass Spectrometry: Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Use multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for FdUMP, FUTP, FdUTP, and internal standards.

  • Quantification: Generate a standard curve for each analyte using pure compounds. Quantify the metabolites in the cell extracts by comparing their peak areas to the standard curves. Normalize the results to the total protein content or cell number of the original sample.

Self-Validation: The use of stable isotope-labeled internal standards for each analyte is crucial to correct for variations in extraction efficiency and matrix effects. Running parallel samples with 5-FU provides a direct benchmark for comparison.

Table 1: Representative Metabolite Data

Compound (at IC50)Time (h)FdUMP (pmol/10⁶ cells)FUTP (pmol/10⁶ cells)FdUMP/FUTP Ratio
5-FU 615.288.50.17
248.952.30.17
FPD 645.810.14.53
2430.56.84.49

This is hypothetical data illustrating a favorable metabolic profile for the FPD.

Protocol 3: In Vitro Thymidylate Synthase (TS) Activity Assay

Objective: To directly measure the inhibitory effect of the FPD's active metabolite on TS enzyme activity.

Causality: This assay confirms that the ultimate mechanism of action involves the direct inhibition of the key enzymatic target. It allows for the determination of the inhibitory constant (Ki), a quantitative measure of potency. [10] Methodology (Spectrophotometric Assay):

  • Reaction Mixture: In a UV-transparent cuvette, prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing recombinant human TS enzyme, dUMP, and the folate cofactor CH₂THF. [11]2. Inhibitor Addition: Add varying concentrations of FdUMP (generated from the FPD or as a pure standard).

  • Reaction Initiation: Initiate the reaction by adding one of the substrates. The conversion of dUMP and CH₂THF to dTMP and dihydrofolate (DHF) is coupled to the oxidation of NADPH to NADP⁺ by dihydrofolate reductase (DHFR), which is included in the reaction mix.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.

  • Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50. Further kinetic studies (e.g., by varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value.

Self-Validation: A no-inhibitor control determines the maximum enzyme activity (Vmax). A no-enzyme control ensures there is no background signal. Using a known TS inhibitor like pemetrexed can serve as a positive control for inhibition.

Protocol 4: Western Blot Analysis for TS Complex and DNA Damage

Objective: To visualize the formation of the TS ternary complex in cells and to detect a key marker of DNA damage.

Causality: This provides in-cell validation of the biochemical data. The appearance of a higher molecular weight band for TS confirms the covalent binding of FdUMP in a cellular context. [3]The detection of phosphorylated H2AX (γH2AX) is a sensitive and specific marker for DNA double-strand breaks, directly implicating DNA-directed cytotoxicity. [12][13] Methodology:

  • Cell Treatment and Lysis: Treat cells with the FPD or controls as in Protocol 2. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for TS or γH2AX overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an enhanced chemiluminescence (ECL) substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. The TS ternary complex will appear as a band shifted to a slightly higher molecular weight compared to free TS.

  • Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Self-Validation: An untreated control shows the baseline level of free TS and γH2AX. A positive control for DNA damage (e.g., etoposide) validates the γH2AX antibody and detection system.

Conclusion and Future Directions

The development of fluoropyrimidine piperidine derivatives represents a rational and promising strategy in anticancer drug design. By modifying the core fluoropyrimidine structure, it is possible to engineer novel agents with superior pharmacological properties. The core mechanism of action remains rooted in the dual functions of thymidylate synthase inhibition and nucleic acid incorporation. However, the true innovation lies in the potential to modulate the metabolic activation pathway to favor DNA-directed cytotoxicity over RNA-mediated toxicity, thereby widening the therapeutic window.

The comprehensive experimental workflow detailed in this guide provides a robust framework for the preclinical characterization of such novel derivatives. By systematically evaluating cellular potency, quantifying intracellular metabolite flux, confirming target engagement, and measuring downstream cellular damage, researchers can build a complete mechanistic profile. The insights gained from these studies will be paramount in identifying lead candidates with the potential to overcome the long-standing challenges of fluoropyrimidine therapy and improve outcomes for cancer patients.

References

  • McFarlane, C., Moore, J., & Wilson, R. (2023). A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301). eClinicalMedicine. Available at: [Link]

  • Slusarczyk, M., Serpi, M., & McGuigan, C. (2021). Single Diastereomers of the Clinical Anticancer ProTide Agents NUC-1031 and NUC-3373 Preferentially Target Cancer Stem Cells In Vitro. Journal of Medicinal Chemistry. Available at: [Link]

  • Lassman, A. B., et al. (2024). Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma. Neuro-Oncology Advances. Available at: [Link]

  • Frame, S., et al. (2023). The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • ALZFORUM. (2019). TPI 287. Available at: [Link]

  • Frame, S., et al. (2023). The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. ResearchGate. Available at: [Link]

  • Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Cheong, J. K., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites. Available at: [Link]

  • Meredith, G., et al. (2021). A phase Ib study of NUC-3373 in combination with standard therapies in advanced/metastatic colorectal cancer (NuTide:302). ASCO Publications. Available at: [Link]

  • Kanzawa, F., et al. (1980). ANTITUMOR ACTIVITY OF A NEW FLUOROPYRIMIDINE DERIVATIVE, 5'-DEOXY-5-FLUOROURIDINE, AGAINST MURINE AND HUMAN EXPERIMENTAL TUMORS. Gann. Available at: [Link]

  • MDPI. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Kamb, A., et al. (2007). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry. Available at: [Link]

  • Lehman, N. L., et al. (2016). The CNS penetrating taxane TPI 287 and the AURKA inhibitor alisertib induce synergistic apoptosis in glioblastoma cells. Cancer Biology & Therapy. Available at: [Link]

  • Washtien, W. (1982). Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. Analytical Biochemistry. Available at: [Link]

  • Medina, M. (2018). An Overview on the Clinical Development of Tau-Based Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

  • Jennerwein, M. M., & Eastman, A. (1995). DNA Damage by Anticancer Agents and Its Repair: Mapping in Cells at the Subgene Level With Quantitative Polymerase Chain Reaction. Cancer Research. Available at: [Link]

  • Eureka Kit Cromatografici. (N.D.). DEGRADATION RATE OF 5-FLUOROURACIL IN PBMC BY LC-MS/MS. Available at: [Link]

  • Budman, D. R., et al. (1998). Preliminary studies of a novel oral fluoropyrimidine carbamate: capecitabine. Journal of Clinical Oncology. Available at: [Link]

  • Galbiati, F., et al. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters. Available at: [Link]

  • van der Wilt, C. L., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. Available at: [Link]

  • Gatiatulin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Champions Oncology. (N.D.). DNA Damage Assays. Available at: [Link]

  • Koehn, E. M., et al. (2009). Mechanistic and structural basis for inhibition of thymidylate synthase ThyX. The Journal of Biological Chemistry. Available at: [Link]

  • Damoiseaux, R., et al. (2004). A Trojan Horse Approach for Silencing Thymidylate Synthase. Biochemistry. Available at: [Link]

  • National Cancer Institute. (2016). Assays for Measuring and Quantifying DNA Damage. Available at: [Link]

  • Chen, J., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available at: [Link]

  • Kono, A. (1983). [Development of fluoropyrimidine derivatives]. Gan To Kagaku Ryoho. Available at: [Link]

  • InChI. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. InChI. Available at: [Link]

  • Van den Nagel, B. H. M., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. Available at: [Link]

  • Dauphin-Ducharme, P., et al. (2021). Detecting Attomolar DNA-Damaging Anticancer Drug Activity in Cell Lysates with Electrochemical DNA Devices. ACS Sensors. Available at: [Link]

  • Yousif, M. N., et al. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society. Available at: [Link]

  • Narasimhamurthy, K. H., et al. (2020). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Letters in Drug Design & Discovery. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization Protocols for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic Acid

Strategic Context in Drug Discovery The 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid moiety is a highly versatile and privileged building block in modern medicinal chemistry. It is prominently featured in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid moiety is a highly versatile and privileged building block in modern medicinal chemistry. It is prominently featured in the synthesis of Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors[1] and Spleen Tyrosine Kinase (Syk) inhibitors[2].

The structural logic behind this specific scaffold is twofold:

  • Metabolic Stability & Binding Profile : The 5-fluoropyrimidine ring provides excellent metabolic stability compared to unhalogenated analogs. The highly electronegative fluorine atom modulates the pKa of the pyrimidine nitrogens, optimizing them as hydrogen-bond acceptors in kinase hinge-binding regions.

  • Modular Linker : The piperidine-4-carboxylic acid acts as a rigid, vector-directing linker. Once synthesized, the terminal carboxylic acid is primed for downstream amide coupling reactions to generate diverse libraries of therapeutic candidates[3].

Mechanistic Insights: Causality in Reaction Design

As with any robust chemical workflow, understanding the why is as critical as the how. The synthesis of this compound relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by Ester Hydrolysis .

Regioselectivity and the SNAr Mechanism

2-Chloro-5-fluoropyrimidine is highly electrophilic at the C2 position. The SNAr reaction is driven by the electron-withdrawing nature of the two pyrimidine nitrogen atoms, which is further amplified by the inductive effect of the C5-fluorine. When the secondary amine of the piperidine attacks the C2 carbon, a negatively charged Meisenheimer complex is formed. The fluorine atom helps stabilize this transient anionic intermediate before the rapid expulsion of the chloride leaving group.

Reagent Selection Rationale
  • Ester Protection (Ethyl Isonipecotate vs. Free Acid) : Utilizing the ethyl ester of piperidine-4-carboxylic acid is a critical strategic choice. Attempting the SNAr directly with the free carboxylic acid leads to poor solubility, zwitterion formation, and competitive nucleophilic attack by the carboxylate oxygen. The ester masks this reactivity[1].

  • Base Selection (DIPEA vs. K₂CO₃) : N,N-Diisopropylethylamine (DIPEA/DIEA) is strictly preferred over inorganic bases like potassium carbonate. DIPEA acts as a non-nucleophilic proton sponge. It maintains a perfectly homogeneous reaction mixture in acetonitrile and prevents the base-catalyzed degradation of the highly electrophilic pyrimidine starting material[1].

Reaction Workflows and Mechanistic Pathways

SynthesisWorkflow A 2-Chloro-5-fluoropyrimidine + Ethyl isonipecotate B SNAr Reaction (DIPEA, MeCN, 80°C) A->B C Ethyl 1-(5-fluoropyrimidin-2-yl) piperidine-4-carboxylate B->C Intermediate D Ester Hydrolysis (LiOH, THF/H2O, RT) C->D E Acidification (HCl) & Isolation D->E F 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid E->F Final Product

Caption: Two-step synthesis workflow of 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

SNArMechanism N1 1. Nucleophilic Attack Piperidine N attacks C2 of Pyrimidine N2 2. Meisenheimer Complex Anion stabilized by Pyrimidine N & C5-Fluoro N1->N2 N3 3. Leaving Group Expulsion Chloride ion (Cl-) departs N2->N3 N4 4. Deprotonation DIPEA removes proton from Piperidine N N3->N4 N5 5. Aromatized Product Stable C-N bond formed N4->N5

Caption: Mechanistic steps of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Quantitative Optimization Data

To validate the causality of our reagent choices, the following matrix summarizes the quantitative optimization of the synthesis parameters.

Reaction ParameterCondition A (Sub-optimal Baseline)Condition B (Optimized Protocol)
Base K₂CO₃ (3.0 eq)DIPEA (3.0 eq)
Solvent DMFAcetonitrile (MeCN)
Temperature 100 °C80 °C
Time 24 hours16 hours
Intermediate Yield 65% (Significant pyrimidine degradation)>90% (Clean conversion)
Hydrolysis Base NaOH (Reflux)LiOH·H₂O (Room Temp)
Overall Yield 55%85%

Experimental Protocols

This self-validating protocol ensures high purity and yield by incorporating in-process analytical checks.

Step 1: Synthesis of Ethyl 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylate[1]
  • Preparation : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoropyrimidine (200 mg, 1.51 mmol).

  • Solvation : Dissolve the pyrimidine in anhydrous acetonitrile (5.0 mL) at room temperature.

  • Reagent Addition : Add piperidine-4-carboxylic acid ethyl ester (261 mg, 1.66 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (585 mg, 4.53 mmol, 3.0 eq) dropwise via syringe.

  • Reaction : Attach a reflux condenser and heat the reaction system to 80 °C in an oil bath with continuous stirring for 16 hours.

  • In-Process Control : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~133) disappears and the product mass (m/z [M+H]⁺ = 254) dominates.

  • Workup : Cool the mixture to room temperature. Extract the mixture with ethyl acetate (10 mL × 3). Combine the organic phases, wash sequentially with water and saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Saponification to 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid[3]
  • Preparation : Dissolve the crude ethyl ester intermediate from Step 1 in a solvent mixture of Tetrahydrofuran (THF) and Water (3:1 v/v, 8 mL total).

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.0 mmol, ~2.0 eq) to the solution.

  • Reaction : Stir the mixture vigorously at room temperature for 4 to 6 hours.

  • In-Process Control : Monitor via TLC or LC-MS until the ester is fully consumed.

  • Solvent Removal : Remove the volatile THF under reduced pressure (rotary evaporation) at 30 °C, leaving the aqueous alkaline phase.

  • Acidification & Isolation : Cool the aqueous phase in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 4–5. A white to off-white precipitate will form.

  • Filtration : Collect the precipitated product via vacuum filtration, wash the filter cake with ice-cold water (2 × 5 mL), and dry overnight in a vacuum oven at 45 °C to afford the final target compound.

References

  • [1] CN116854678B - RIPK1 inhibitors - Google Patents. google.com. 1

  • [2] WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents. google.com. 2

  • [3] WO2020103859A1 - RIP1 Inhibitors - Google Patents. google.com. 3

Sources

Application

1H and 13C NMR spectroscopy characterization of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid Introduction & Pharmaceutical Relevance 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

Introduction & Pharmaceutical Relevance

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a highly versatile, fluorinated N-heterocyclic building block. It is prominently utilized as a core intermediate in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are critical in the development of therapeutics for cellular inflammatory diseases, neurodegenerative disorders, and various cancers[1][2].

The introduction of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring serves a dual purpose: it modulates the basicity of the adjacent nitrogens to enhance target binding and improves the overall metabolic stability of the resulting drug candidates. Accurate structural characterization of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to confirm successful N-arylation and verify the integrity of the fluorinated ring. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this compound, detailing the mechanistic causality behind its unique spectral signatures.

Mechanistic Insights into Spectral Signatures

The NMR spectra of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid are governed by two primary structural phenomena:

  • Heteronuclear Spin-Spin Coupling ( 19 F- 13 C and 19 F- 1 H): Fluorine-19 is an NMR-active, spin-½ nucleus with 100% natural abundance. Its presence induces significant scalar coupling with both carbon and proton nuclei across the aromatic system. In the 13 C spectrum, the C5 carbon directly attached to the fluorine exhibits a massive one-bond coupling ( 1JCF​≈250 Hz). The ortho carbons (C4/C6) show a two-bond coupling ( 2JCF​≈21 Hz), and the para carbon (C2) shows a smaller four-bond coupling ( 4JCF​≈5 Hz)[3][4]. In the 1 H spectrum, the equivalent pyrimidine protons (H4 and H6) couple with the fluorine ( 3JHF​≈1.5 Hz), appearing as a finely split doublet or a broadened singlet depending on the magnetic field strength[5].

  • Conformational Locking of the Piperidine Ring: The piperidine ring adopts a stable chair conformation in solution. To minimize 1,3-diaxial steric clashes, both the bulky 5-fluoropyrimidin-2-yl group at the nitrogen and the carboxylic acid group at C4 strongly prefer equatorial positions. This conformational "lock" results in distinct chemical shifts for the axial and equatorial protons. Axial protons are shielded by the magnetic anisotropy of adjacent C-C bonds, shifting them upfield relative to their equatorial counterparts.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following step-by-step protocol incorporates built-in validation checks at each stage of the workflow.

Step 1: Sample Preparation

  • Action: Weigh 20.0 (± 0.5) mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts the dimerization of the carboxylic acid. This ensures a sharp, distinct -COOH proton signal downfield (~12.3 ppm) and complete dissolution of the polar heterocyclic core.

Step 2: Instrument Calibration & Tuning

  • Action: Insert the 5 mm sample tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for the 1 H (400.13 MHz) and 13 C (100.61 MHz) channels.

  • Validation: The system is self-validating if the tuning dip (wobble curve) is centered exactly at the Larmor frequency and reaches the baseline. Poor tuning reduces the signal-to-noise ratio (SNR) and distorts quantitative integration.

Step 3: Locking and Shimming

  • Action: Lock the magnetic field to the deuterium frequency of DMSO- d6​ . Execute automated gradient shimming (e.g., TopShim), followed by manual optimization of the non-spinning Z1 and Z2 shims.

  • Validation: Verify that the TMS internal standard peak exhibits a full width at half maximum (FWHM) of ≤0.5 Hz. If the peak is broader or asymmetric, re-shim to prevent the masking of fine 19 F- 1 H multiplet splittings.

Step 4: Data Acquisition

  • 1 H NMR: Use a standard 90° pulse sequence (zg30). Spectral width: 15 ppm. Relaxation delay ( D1​ ): 2.0 s. Scans: 16 to 32.

  • 13 C NMR: Use a proton-decoupled sequence (zgpg30). Spectral width: 250 ppm. Relaxation delay ( D1​ ): 2.0 s. Scans: 1024.

  • Causality: A D1​ of 2.0 s ensures sufficient longitudinal relaxation ( T1​ ) for the quaternary carbons (C2, C5, C=O) in the 13 C spectrum, preventing artificial signal suppression and allowing for accurate peak detection.

Step 5: Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase manually to zero-order and first-order. Calibrate the chemical shift axis using the residual DMSO pentet at 39.52 ppm ( 13 C) and the residual proton signal at 2.50 ppm ( 1 H).

Workflow Visualization

NMR_Workflow N1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) N2 Probe Tuning & Matching (1H, 13C, 19F channels) N1->N2 N3 Locking & Shimming (Automated + Manual Z-shims) N2->N3 N4 Data Acquisition (1H, 13C{1H}, 19F, 2D NMR) N3->N4 N5 Spectral Processing (FT, Phasing, Baseline Corr.) N4->N5 N6 Structural Validation (Multiplet & J-Coupling Analysis) N5->N6

Figure 1: Standardized NMR acquisition and structural validation workflow for fluorinated compounds.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the structural and electronic environment of the molecule.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
COOH 12.30br s1H-Carboxylic acid proton
Pyrimidine H4, H6 8.45d2H 3JHF​≈1.5 Aromatic protons ortho to F
Piperidine H2 eq​ , H6 eq​ 4.55dt2H J≈13.0,4.0 N-CH 2​ equatorial
Piperidine H2 ax​ , H6 ax​ 3.10td2H J≈13.0,2.5 N-CH 2​ axial
Piperidine H4 2.55m1H-CH-COOH
Piperidine H3 eq​ , H5 eq​ 1.95m2H-CH 2​ equatorial
Piperidine H3 ax​ , H5 ax​ 1.55m2H-CH 2​ axial
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O 176.5s-Carboxylic acid carbonyl
Pyrimidine C2 159.8d 4JCF​≈5.0 N-C=N
Pyrimidine C5 151.2d 1JCF​≈250.0 C-F
Pyrimidine C4, C6 146.5d 2JCF​≈21.0 Aromatic CH
Piperidine C2, C6 43.5s-N-CH 2​
Piperidine C4 40.8s-CH-COOH
Piperidine C3, C5 27.9s-CH 2​

References

  • WO2020103859A1 - RIP1 Inhibitors - Google P
  • CN116854678B - RIPK1 inhibitors - Google P
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society. Source: acs.org.
  • Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC. Source: nih.gov.
  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)

Sources

Method

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(5-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This method is designed to be specific, accurate, and precise, enabling the quantification of the active pharmaceutical ingredient (API) and the separation of its degradation products. The protocols herein adhere to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for method validation and Q1A(R2) for stability testing. We detail the logical progression from initial method development and optimization, through forced degradation studies, to a full validation protocol suitable for quality control and regulatory submission.

Introduction

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a fluoropyrimidine moiety, a known pharmacophore in medicinal chemistry, linked to a piperidine carboxylic acid scaffold.[1] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust analytical method capable of separating and quantifying the API in the presence of process-related impurities and potential degradation products is essential.[2][3]

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of pharmaceutical substances.[4] A stability-indicating HPLC method is one that can unequivocally assess the drug substance in the presence of its degradation products, excipients, and process impurities.[5][6] The development of such a method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in rigorous validation to demonstrate its suitability for the intended purpose.[7]

This guide explains the causality behind experimental choices, from column and mobile phase selection to the execution of forced degradation studies, providing researchers and drug development professionals with a detailed and scientifically grounded protocol.

Experimental

Reagents and Materials
  • Analyte: 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid reference standard (purity >99.5%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Buffers and Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂). All reagents should be of analytical grade or higher.

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, and calibrated volumetric glassware.

Method Development Strategy

The development of a robust, stability-indicating method follows a logical progression designed to achieve optimal separation and performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Conditions cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity Confirmation cluster_3 Phase 4: Finalization & Validation A Assess Analyte Properties (Structure, Polarity, pKa, UV Scan) B Select Column & Mobile Phase (e.g., C18, ACN/H2O, Buffer) A->B C Initial Gradient Run & Wavelength Selection B->C D Optimize Gradient Profile (Slope, Time) for Resolution C->D E Fine-tune Mobile Phase (pH, Buffer Concentration) D->E F Optimize Flow Rate & Temperature E->F G Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) F->G H Inject Stressed Samples G->H I Evaluate Peak Purity & Resolution of API from Degradants H->I J Finalize Method Parameters I->J K Proceed to Full Method Validation (ICH Q2(R1)) J->K

Figure 1: Workflow for Stability-Indicating HPLC Method Development.
Analyte Characterization and Initial Conditions

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is an amphoteric molecule containing a carboxylic acid (acidic pKa ~4-5) and basic nitrogen atoms on the piperidine and pyrimidine rings. This makes its retention highly sensitive to mobile phase pH.[8] The pyrimidine ring acts as a chromophore, allowing for UV detection.[9]

  • Column Selection: A reversed-phase C18 column is a versatile starting point. Given the polar nature of the analyte, a column with polar end-capping or one designed for use with highly aqueous mobile phases is recommended to prevent poor retention.[10][11] A Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) was chosen for its stability across a wide pH range.[12]

  • Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC.[13] To ensure good peak shape and reproducible retention times for the ionizable analyte, a buffer is essential.[8] A low pH mobile phase (pH ~2.5-3.5) using a formic acid or ammonium formate buffer will suppress the ionization of the carboxylic acid group and ensure the basic nitrogens are protonated, leading to consistent retention.

  • Detection Wavelength: A solution of the API was scanned from 200-400 nm using the PDA detector. The maximum absorbance (λmax) was observed at approximately 265 nm, which was selected for quantification to ensure high sensitivity.

Optimization

Initial scouting gradients (e.g., 5% to 95% ACN over 30 minutes) are run to elute the API and any existing impurities. The gradient is then optimized to ensure adequate resolution (Rs > 2.0) between the main peak and all other peaks, with a reasonable run time.[6]

Final Optimized Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table.

ParameterCondition
Column Waters XBridge BEH C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min) %B0.0 525.0 7030.0 9532.0 535.0 5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (PDA)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API.[14] A stock solution of the API (e.g., 1 mg/mL in diluent) is used for all stress conditions.

Acid Hydrolysis
  • To 1 mL of API stock solution, add 1 mL of 1 M HCl.

  • Incubate at 60°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize by adding 1 mL of 1 M NaOH.

  • Dilute to a final concentration of ~0.1 mg/mL with diluent and inject.

Base Hydrolysis
  • To 1 mL of API stock solution, add 1 mL of 1 M NaOH.

  • Incubate at 60°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize by adding 1 mL of 1 M HCl.

  • Dilute to a final concentration of ~0.1 mg/mL with diluent and inject.

Oxidative Degradation
  • To 1 mL of API stock solution, add 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to a final concentration of ~0.1 mg/mL with diluent and inject.

Thermal Degradation
  • Store the solid API in a hot air oven at 80°C for 48 hours.

  • Dissolve the stressed solid in diluent to prepare a solution of ~0.1 mg/mL and inject.

Photolytic Degradation
  • Expose the solid API to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Dissolve the stressed solid in diluent to prepare a solution of ~0.1 mg/mL and inject.

Evaluation: For each condition, the chromatogram of the stressed sample is compared to that of an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent API peak (Resolution > 2.0), and the peak purity analysis of the API peak passes.[15]

Protocol: HPLC Method Validation

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17]

ValidationFlowchart Start Start Method Validation Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity & Range (Min. 5 concentrations, e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy (Spike/Recovery at 3 levels, e.g., 80%, 100%, 120%) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) (n=6 at 100% concentration) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst, or instrument) Precision->Intermediate Limits LOD & LOQ (Based on S/N ratio or calibration curve) Repeatability->Limits Intermediate->Limits Robustness Robustness (Deliberate small changes: pH, Temp, Flow Rate) Limits->Robustness End Validation Complete Robustness->End

Figure 2: Flowchart for HPLC Method Validation based on ICH Q2(R1).
Specificity

Specificity is demonstrated through the forced degradation studies described in Section 5. The ability to separate the analyte from all potential degradants and impurities confirms the method's specificity.[18]

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions of the API at concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[19]

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of API into a placebo mixture (if applicable) or blank diluent.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[18]

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six individual preparations of the API at 100% of the target concentration on the same day, under the same conditions.[20]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[21]

    • S/N method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

    • Calibration curve method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[21]

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: Deliberately make small variations to the method parameters and assess the impact on the results.[20]

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.05 - 0.15 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) RSD = 0.45%≤ 1.0%
Precision (Intermediate) RSD = 0.78%≤ 2.0%
LOD 0.05 µg/mLReport Value
LOQ 0.15 µg/mLReport Value
Specificity No interference, peak purity > 99.9%All peaks resolved (Rs>2)

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be suitable for the purity analysis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. The method is specific, linear, accurate, precise, and robust over the specified range. Forced degradation studies confirmed its stability-indicating nature, with all degradation products being successfully resolved from the parent API. This validated method can be reliably implemented in a quality control environment for routine purity testing and stability studies of the drug substance.

References

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Accessed March 19, 2026. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Accessed March 19, 2026. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Accessed March 19, 2026. [Link]

  • IJPSR. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Accessed March 19, 2026. [Link]

  • ResearchGate. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Accessed March 19, 2026. [Link]

  • ResearchGate. Stability Indicating HPLC Method Development: A Review. Accessed March 19, 2026. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Accessed March 19, 2026. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed March 19, 2026. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Accessed March 19, 2026. [Link]

  • ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. Accessed March 19, 2026. [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Accessed March 19, 2026. [Link]

  • Pharmatutor. Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Accessed March 19, 2026. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Accessed March 19, 2026. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. Accessed March 19, 2026. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Accessed March 19, 2026. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed March 19, 2026. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Accessed March 19, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 19, 2026. [Link]

  • EMA. ICH Q2(R1) Validation of analytical procedures: text and methodology. Accessed March 19, 2026. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Accessed March 19, 2026. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Accessed March 19, 2026. [Link]

  • Waters. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Accessed March 19, 2026. [Link]

  • PubChem. 1-{5-[2-Chloro-5-(Hydroxymethyl)phenyl]pyridin-2-Yl}piperidine-4-Carboxylic Acid. Accessed March 19, 2026. [Link]

  • ResearchGate. Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Accessed March 19, 2026. [Link]

  • Wikipedia. Isonipecotic acid. Accessed March 19, 2026. [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Accessed March 19, 2026. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Accessed March 19, 2026. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid in Modern Drug Discovery

Introduction: Unpacking a Privileged Scaffold In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is a perpetual challenge. The selection of appropria...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is a perpetual challenge. The selection of appropriate chemical building blocks is paramount to this endeavor. 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid emerges as a high-value scaffold, strategically combining three key pharmacophoric elements: a rigid piperidine core, a bioisosteric and metabolically stable 5-fluoropyrimidine moiety, and a versatile carboxylic acid handle.

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby optimizing interactions with biological targets.[1] The 5-fluoropyrimidine group is a critical component, where the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This heterocycle is a cornerstone in the design of numerous targeted therapies, particularly kinase inhibitors.[2][3] Finally, the carboxylic acid functionality serves as a primary anchor point for synthetic elaboration, most commonly through the formation of amide bonds, which are fundamental linkages in a vast array of bioactive molecules.[4]

This guide provides an in-depth exploration of the practical applications of this building block, focusing on robust protocols for its incorporation into lead discovery programs and explaining the causal logic behind the experimental choices.

Physicochemical Properties & Handling

A foundational understanding of the building block's properties is essential for its effective use.

PropertyValueSource
CAS Number 1261229-85-9[5]
Molecular Formula C₁₀H₁₂FN₃O₂Calculated
Molecular Weight 225.22 g/mol Calculated
Appearance Typically an off-white to white solidGeneral Knowledge
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.General Lab Practice

Core Application: Amide Bond Formation

The carboxylic acid moiety is the primary reactive handle for this building block, making amide coupling the most frequent and critical transformation in its application.[6] The general principle involves the activation of the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.

G cluster_0 Activation Step cluster_1 Coupling Step BuildingBlock 1-(5-Fluoropyrimidin-2-yl)piperidine- 4-carboxylic acid ActivatedIntermediate Activated Ester Intermediate (e.g., O-acylisourea, HOBt/HATU ester) BuildingBlock->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, EDC) FinalProduct Target Amide Derivative ActivatedIntermediate->FinalProduct Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->FinalProduct + Base (e.g., DIPEA) caption General Workflow for Amide Coupling. G cluster_amines Amine Library (R-NH₂) cluster_products Screening Library BuildingBlock 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid Coupling Parallel Amide Coupling (e.g., HATU Protocol) BuildingBlock->Coupling Amine1 Amine 1 Amine1->Coupling Amine2 Amine 2 Amine2->Coupling AmineN Amine 'n' AmineN->Coupling Prod1 Product 1 Coupling->Prod1 Prod2 Product 2 Coupling->Prod2 ProdN Product 'n' Coupling->ProdN Screening Biological Screening (e.g., Kinase Assay) Prod1->Screening Prod2->Screening ProdN->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Identification of 'Hit' Compound SAR->Hit caption Use of the building block in a typical discovery workflow.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid in organic solvents

Welcome to the Technical Support Center for handling 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid . This guide is designed for synthetic chemists and drug development professionals encountering persistent solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid . This guide is designed for synthetic chemists and drug development professionals encountering persistent solubility roadblocks during synthesis, extraction, or purification.

Mechanistic Context: Why is this molecule so stubborn?

The core solubility issue stems from the molecule's structural dichotomy. The basic piperidine nitrogen is conjugated with an electron-withdrawing 5-fluoropyrimidine ring, which significantly dampens its basicity. However, the presence of the carboxylic acid (pKa ≈ 4.0) allows for strong intermolecular hydrogen bonding, forming robust carboxylic acid dimers.

In neutral aqueous environments, it can exhibit pseudo-zwitterionic behavior, minimizing its net charge and leading to 1[1]. Consequently, it resists dissolution in non-polar organic solvents (like hexanes or dichloromethane) and requires targeted disruption of its hydrogen-bond network or ionization state to achieve workable concentrations.

Diagnostic Solubilization Workflow

Before attempting to force the compound into solution, identify your downstream application. The diagram below outlines the optimal solubilization strategy based on your synthetic goal.

SolubilizationWorkflow Start 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid Decision Select Downstream Application Start->Decision App1 Amide Coupling Decision->App1 App2 Liquid Extraction Decision->App2 App3 Chromatography Decision->App3 Action1 Add 2-3 eq DIPEA in DMF/DMSO App1->Action1 Action2 Adjust aq. pH to 2-3 Suppress Ionization App2->Action2 Action3 Use DCM:MeOH (9:1) + 1% AcOH App3->Action3 Result1 Homogeneous Solution (Lipophilic Salt) Action1->Result1 Result2 Extract with EtOAc or 2-MeTHF Action2->Result2 Result3 Elute & Purify Action3->Result3

Caption: Workflow for solubilizing 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid by application.

Troubleshooting FAQs

Q1: I am trying to dissolve the compound in dichloromethane (DCM) for an amide coupling, but it remains a thick white suspension. How can I clear it? A: DCM is a low-polarity, aprotic solvent that cannot independently disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers. To resolve this, switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF). More importantly, add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base deprotonates the carboxylic acid, forming a lipophilic ammonium carboxylate salt that 2[2].

Q2: During liquid-liquid extraction (LLE) after a hydrolysis step, the compound stays in the aqueous layer. How do I force it into the organic phase? A: At a neutral or basic pH, the carboxylic acid is deprotonated (carboxylate anion), making the molecule highly water-soluble. To extract it into an organic solvent, you must suppress this ionization. Adjust the aqueous phase to pH 2–3 using 1M HCl. Because the pKa of the carboxylic acid is ~4.0, dropping the pH to 2 ensures1[1]. Once protonated, extract with a moderately polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q3: Can I use heating to force dissolution in ethyl acetate for recrystallization? A: Heating will temporarily increase kinetic solubility, but the compound often crashes out rapidly upon cooling, forming an amorphous precipitate rather than pure crystals. A more reliable approach is solvent/anti-solvent crystallization. Dissolve the compound in a minimal amount of hot methanol (where it acts as both a hydrogen-bond donor and acceptor to break the lattice), and slowly add an anti-solvent like heptane or water while cooling.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the expected solubility profiles and solvation mechanisms for this compound across standard laboratory solvents.

Solvent SystemPolarity IndexSolvation MechanismEst. Solubility (25°C)Recommended Application
Hexanes / Heptane 0.1None (Non-polar)< 1 mg/mL (Insoluble)Anti-solvent for crystallization
Dichloromethane (DCM) 3.1Dipole-dipole1–5 mg/mL (Poor)Not recommended as primary solvent
Ethyl Acetate (EtOAc) 4.4H-bond acceptor5–20 mg/mL (Moderate)Liquid-liquid extraction (at pH 2-3)
Methanol (MeOH) 5.1H-bond donor/acceptor> 50 mg/mL (High)Stock solutions, Recrystallization
DMF + 2.5 eq. DIPEA 6.4Salt formation / Polar aprotic> 100 mg/mL (Very High)Amide coupling, Peptide synthesis

Standard Operating Procedures (SOPs)

Protocol A: Solubilization via Lipophilic Salt Formation (For Amide Couplings)

Causality: Converting the neutral carboxylic acid into a lipophilic diisopropylethylammonium salt disrupts the crystal lattice, drastically lowering the energy barrier for solvation in polar aprotic solvents.

  • Weighing: Transfer 1.0 mmol of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid to a dry, argon-purged reaction vial.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF. Stir at 400 rpm. Validation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Slowly inject 2.5 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir at room temperature (20–25°C) for 10 minutes. Validation: The suspension must clear into a homogeneous, transparent solution. If slight turbidity remains, sonicate for 60 seconds.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU or EDC·HCl) and the corresponding amine.

Protocol B: pH-Driven Liquid-Liquid Extraction

Causality: Pushing the aqueous pH two units below the carboxylic acid's pKa ensures complete protonation, neutralizing the molecule and driving its partition coefficient ( LogP ) toward the organic phase.

  • Aqueous Preparation: Dilute your crude reaction mixture in 20 mL of deionized water in a beaker.

  • pH Adjustment: Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop when the solution reaches exactly pH 2.5. (Caution: Ensure no acid-sensitive protecting groups are present in your specific derivative).

  • Solvent Selection: Transfer the mixture to a separatory funnel and add 20 mL of 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is preferred over EtOAc due to its superior phase separation and higher stability under acidic conditions.

  • Partitioning: Shake vigorously for 30 seconds, venting frequently. Allow the phases to separate completely. Extract the aqueous layer two additional times with 15 mL of 2-MeTHF.

  • Drying & Concentration: Combine the organic layers, wash with 10 mL of saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Troubleshooting poor solubility of piperidine-4-acetic acid compounds Source: Benchchem URL
  • Title: CN116854678B - RIPK1 inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the flash chromatographic purification of this and structurally related polar heterocyclic compounds. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Understanding the Molecule: Key Purification Challenges

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a polar molecule with both a basic nitrogenous heterocycle (piperidine) and an acidic carboxylic acid. This amphoteric nature can lead to several purification challenges in flash chromatography:

  • Poor Solubility: The compound may have limited solubility in common, less-polar organic solvents used in normal-phase chromatography.

  • Strong Interaction with Silica: The basic piperidine nitrogen and the polar carboxylic acid can interact strongly with the acidic silanol groups of a standard silica gel stationary phase. This often results in significant peak tailing, poor resolution, and in some cases, irreversible binding to the column.

  • Zwitterionic Character: In neutral conditions, the molecule can exist as a zwitterion, which can further complicate its interaction with the stationary phase and its solubility.

This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the silica gel column, and I'm getting very broad peaks. What is the likely cause and how can I fix it?

A1: Severe peak tailing, or streaking, is a classic sign of strong, undesirable secondary interactions between your polar, basic compound and the acidic silica gel stationary phase.[1] The basic nitrogen on the piperidine ring is likely interacting with the acidic silanol groups on the silica surface.

To mitigate this, you need to add a modifier to your mobile phase to compete for these active sites. A small amount of a volatile base is highly effective.

Recommended Solution:

  • Add Triethylamine (TEA) or Pyridine: Incorporate 0.1-1% triethylamine or pyridine into your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1] TEA will protonate the silanol groups, effectively "masking" them and allowing your compound to elute more symmetrically. Always perform a small-scale test on a Thin Layer Chromatography (TLC) plate to observe the effect on the Retention Factor (Rf) and spot shape before committing to the column.

Q2: I'm observing very poor recovery of my compound from the column. I suspect it's sticking to the silica. What are my options?

A2: Irreversible binding to the silica gel is a common issue with highly polar or basic compounds. If adding a basic modifier to your mobile phase doesn't solve the problem, you should consider alternative chromatographic techniques that are better suited for polar molecules.

Recommended Solutions:

  • Switch to Reversed-Phase (RP) Chromatography: Reversed-phase flash chromatography is an excellent alternative for purifying polar compounds.[2][3] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water and acetonitrile or methanol).

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase but with a mobile phase system similar to reversed-phase (high organic content with a small amount of aqueous solvent).[3]

Q3: What is a good starting point for developing a reversed-phase flash chromatography method for this compound?

A3: For a polar carboxylic acid like 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, a water/acetonitrile or water/methanol gradient on a C18 column is the standard starting point.[2] The key to a successful separation is controlling the ionization of the carboxylic acid.

Recommended Starting Conditions:

  • Stationary Phase: C18-bonded silica

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid ensures the carboxylic acid is protonated, leading to better retention and peak shape.[2]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation (Normal-Phase) - Inappropriate solvent system (too polar or not polar enough).- Compound is too polar for normal-phase silica.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[1]- Try a more polar solvent system, such as a gradient of methanol in dichloromethane.[3]- Switch to reversed-phase chromatography.[4]
Compound Elutes at the Solvent Front (Reversed-Phase) - The compound is not retained on the C18 column, possibly due to its high polarity.- Ensure your mobile phase is sufficiently polar at the start of the gradient (e.g., 95% aqueous).- Consider using a more polar reversed-phase column (e.g., C8 or a polar-embedded phase).- HILIC may be a more suitable technique.[3]
Split or Tailing Peaks (Reversed-Phase) - Secondary interactions with residual silanols on the C18 phase.- The pH of the mobile phase is close to the pKa of the compound, leading to mixed ionic states.- Add an acid modifier (0.1% formic acid or TFA) to both aqueous and organic mobile phases to suppress the ionization of the carboxylic acid.[2]- Ensure thorough mixing of your mobile phases.
Low Yield After Purification - Incomplete elution from the column.- Decomposition of the compound on the stationary phase.- For normal-phase, add a competing base like triethylamine to the eluent.[5]- For reversed-phase, ensure the final mobile phase composition is strong enough to elute all the compound.- Consider using a less acidic stationary phase like alumina if decomposition is suspected.
Co-elution with Impurities - Insufficient resolution with the chosen method.- Optimize the gradient. A shallower gradient around the elution point of your compound can improve resolution.- Try an alternative solvent system with different selectivity (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol in normal-phase).[4]- Consider using a higher-performance flash column with smaller particle size silica.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is suitable for moderately polar compounds where peak tailing on silica is the primary issue.

  • TLC Method Development:

    • Prepare several TLC chambers with different solvent systems (e.g., 95:5, 90:10, 80:20 mixtures of Dichloromethane:Methanol).

    • To each solvent system, add 0.5% triethylamine.

    • Spot your crude sample on the TLC plates and develop them.

    • Identify the solvent system that gives your target compound an Rf of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized silica gel flash column.

    • Equilibrate the column with the initial, low-polarity mobile phase (containing 0.5% triethylamine) for 3-5 column volumes.[3]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.[3]

  • Elution:

    • Begin elution with the chosen solvent system.

    • If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography with Acidic Modifier

This is often the preferred method for highly polar compounds like the target molecule.

  • Method Development (Optional but Recommended):

    • If an analytical HPLC is available, develop a separation method on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. This can be directly scaled up to flash chromatography.[2]

  • Column Preparation:

    • Select a C18 reversed-phase flash column.

    • Equilibrate the column with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile, both containing 0.1% formic acid) for 3-5 column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMF, or DMSO. If using DMSO, ensure the injection volume is small to avoid precipitation on the column.

    • Alternatively, dissolve the sample in the initial mobile phase.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Run a gradient by gradually increasing the percentage of the organic solvent (acetonitrile or methanol, also containing 0.1% formic acid).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC (on RP-TLC plates) or HPLC.

    • Combine the pure fractions. Lyophilization is often the best method for removing the aqueous mobile phase to yield the purified compound.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Chromatography ModeStationary PhaseSolvent System ExamplesModifierPurpose
Normal-Phase Silica GelDichloromethane / Methanol (98:2 to 90:10)0.1-1% TriethylamineReduces peak tailing for basic compounds
Ethyl Acetate / Hexanes (1:1 to 100% EtOAc)0.1-1% TriethylamineAlternative selectivity
Reversed-Phase C18 SilicaWater / Acetonitrile (95:5 to 5:95)0.1% Formic Acid/TFAImproves peak shape for acidic compounds
Water / Methanol (95:5 to 5:95)0.1% Formic Acid/TFAAlternative selectivity

Table 2: Example Purification Outcomes

MethodStationary PhaseMobile Phase GradientTypical Purity Improvement
Normal-Phase Silica Gel2-20% Methanol in Dichloromethane + 0.5% TEA75% crude to >95% pure
Reversed-Phase C18 Silica5-95% Acetonitrile in Water + 0.1% Formic Acid75% crude to >98% pure

Visualization of Workflows

Purification_Workflow cluster_0 Initial Analysis & Method Selection cluster_1 Normal-Phase Path cluster_2 Reversed-Phase Path Start Crude 1-(5-Fluoropyrimidin-2-yl) piperidine-4-carboxylic acid TLC_Analysis TLC Analysis (Normal & Reversed Phase) Start->TLC_Analysis Method_Choice Choose Chromatography Mode TLC_Analysis->Method_Choice NP_Flash Normal-Phase Flash (Silica Gel + TEA modifier) Method_Choice->NP_Flash Good spot shape on NP-TLC RP_Flash Reversed-Phase Flash (C18 + Acid modifier) Method_Choice->RP_Flash Streaking on NP-TLC or better RP-TLC spot NP_Analysis Analyze Fractions (TLC) NP_Flash->NP_Analysis NP_Combine Combine Pure Fractions & Evaporate NP_Analysis->NP_Combine End_Product Pure Product (>95%) NP_Combine->End_Product RP_Analysis Analyze Fractions (TLC/HPLC) RP_Flash->RP_Analysis RP_Combine Combine Pure Fractions & Lyophilize RP_Analysis->RP_Combine RP_Combine->End_Product

Caption: Decision workflow for selecting the optimal flash chromatography method.

Troubleshooting_Logic Start Poor Purification Result Problem Identify Primary Issue Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Bad Peak Shape No_Separation No or Poor Separation Problem->No_Separation Co-elution Low_Yield Low Yield / Recovery Problem->Low_Yield Material Loss Sol_Tailing Add Mobile Phase Modifier (e.g., TEA for NP, Acid for RP) Tailing->Sol_Tailing Sol_No_Sep Optimize Gradient Slope or Change Solvent System No_Separation->Sol_No_Sep Sol_Low_Yield Use Stronger Eluent or Change Chromatography Mode Low_Yield->Sol_Low_Yield Switch_Mode Switch Chromatography Mode (NP to RP or vice-versa) Sol_Tailing->Switch_Mode If modifier is ineffective End End Sol_Tailing->End Resolved Sol_No_Sep->Switch_Mode If still no resolution Sol_No_Sep->End Resolved Sol_Low_Yield->Switch_Mode If compound is irreversibly bound Sol_Low_Yield->End Resolved Switch_Mode->End Re-optimize

Caption: A logical approach to troubleshooting common flash chromatography issues.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • Phenomenex. Troubleshooting Guide. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • Biotage. Successful Flash Chromatography. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • King Group. Successful Flash Chromatography. Available at: [Link] (Note: This is a representative URL as the original is a deep link, sourced via a university website).

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • NextSDS. 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • Restek. HPLC Troubleshooting Guide. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link] (Note: This is a representative URL as the original is a deep link).

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing the Amidation of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the amidation of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. Our focus is on minimizing impurities and byproducts to ensure high yield and purity of the final amide product, a crucial step in many synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries and provides a foundational understanding of the reaction's key variables.

Q1: What are the most common coupling reagents for this amidation, and how do they compare?

A: The choice of coupling reagent is one of the most critical factors for a successful amidation. The three most common classes are aminium/uronium salts, carbodiimides, and phosphonium salts. Each has distinct advantages and disadvantages related to efficiency, byproduct formation, and cost.

Coupling Reagent Class Examples Pros Cons Key Byproducts
Aminium/Uronium Salts HATU , HBTU, HCTUHigh efficiency, rapid kinetics, low epimerization risk, especially with HATU.Higher cost; can cause guanidinylation of the amine nucleophile.Tetramethylurea (water-soluble), Hexafluorophosphate salts.
Carbodiimides EDC , DCC, DICCost-effective, widely available.Risk of N-acylurea formation (insoluble byproduct with DCC); higher risk of epimerization without additives.Substituted ureas (EDC-urea is water-soluble, DCC-urea is not).
Phosphonium Salts PyBOP, PyAOPHigh efficiency, particularly for sterically hindered substrates; does not cause guanidinylation.Higher cost; byproducts can sometimes be difficult to remove.Phosphine oxides.
Phosphonic Anhydrides T3P Low epimerization rates; byproducts are water-soluble, allowing for simple workup; low toxicity and cost-effective.May require slightly elevated temperatures for less reactive substrates.Phosphate salts.

Q2: My reaction is incomplete, and LC-MS analysis shows significant unreacted starting material. What are the likely causes?

A: Incomplete conversion is a frequent issue that can often be traced back to several factors:

  • Insufficient Activation: The carboxylic acid may not be fully activated before the amine is introduced. This is particularly relevant for aminium salt reagents like HATU, which benefit from a "pre-activation" step.

  • Degraded Reagents: Coupling reagents, especially carbodiimides and uronium salts, can be moisture-sensitive. Similarly, the solvent (e.g., DMF) must be anhydrous, as water can hydrolyze the activated intermediate.

  • Steric Hindrance: If the amine being coupled is sterically bulky, the reaction rate will be slower, potentially requiring a more potent coupling reagent (like HATU or PyAOP), longer reaction times, or slightly elevated temperatures.

  • Base Stoichiometry: Most coupling reactions require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. Using an insufficient amount of base can stall the reaction.

Q3: I'm using DCC and observing a significant amount of an insoluble white precipitate during the reaction. What is it and how do I handle it?

A: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling. While its precipitation helps drive the reaction forward, its insolubility in most common organic solvents complicates purification.

  • Solution: After the reaction is complete, the DCU can be removed by filtration. However, some may remain dissolved and co-precipitate with your product. To avoid this issue entirely, consider switching to a carbodiimide that produces a water-soluble urea byproduct, such as EDC, or using a different class of coupling reagent like T3P or HATU.

Q4: My mass spectrometry analysis shows a peak corresponding to my amine starting material plus a tetramethylguanidinium group. What happened?

A: This byproduct is the result of a side reaction known as guanidinylation . It occurs when using aminium/uronium-based coupling reagents like HATU or HBTU. Instead of reacting with the activated carboxylic acid, the amine nucleophile attacks the coupling reagent itself.

  • Prevention: This side reaction is more common with sterically hindered carboxylic acids or when the amine is highly reactive. To minimize it, ensure the carboxylic acid is fully activated before adding the amine (pre-activation). Adding the amine slowly to the activated mixture can also help. If the problem persists, switching to a phosphonium-based reagent like PyBOP is an effective solution, as they do not cause guanidinylation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying and resolving specific, persistent impurity issues.

Problem 1: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

The most common side reaction when using carbodiimides (e.g., DCC, DIC, EDC) is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea. This pathway consumes the activated acid, reduces the yield of the desired amide, and introduces a difficult-to-remove impurity.

Causality & Mechanism: The O-acylisourea intermediate is the key activated species. It can either be intercepted by the amine (desired pathway) or undergo an intramolecular O-to-N acyl transfer (undesired pathway).

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Desired Amide Product O_Acylisourea->Amide + Amine (Desired Path) N_Acylurea N-Acylurea (Undesired Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Amine (R''-NH2) Urea Urea Byproduct G Start Low Yield / Incomplete Conversion CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckPurification 3. Review Purification Method Start->CheckPurification Reagent_Purity Anhydrous Solvents? Fresh Coupling Agents? Correct Stoichiometry? CheckReagents->Reagent_Purity Cond_Activation Pre-activation implemented? (esp. for HATU) CheckConditions->Cond_Activation Cond_Temp Temperature too low? CheckConditions->Cond_Temp Cond_Time Reaction time sufficient? CheckConditions->Cond_Time Pur_Loss Product lost during workup? Emulsion formation? CheckPurification->Pur_Loss Reagent_Solution Use fresh, high-purity reagents. Dry solvents over molecular sieves. Reagent_Purity->Reagent_Solution Action Cond_Solution Implement 15-30 min pre-activation. Increase time or temperature incrementally. Monitor by TLC/LC-MS. Cond_Activation->Cond_Solution Action Cond_Temp->Cond_Solution Action Cond_Time->Cond_Solution Action Pur_Solution Optimize extraction pH. Consider alternative purification (Crystallization, SPE). Pur_Loss->Pur_Solution Action

Caption: Troubleshooting workflow for low reaction yield.

Key Optimization Strategies:

  • Pre-activation Protocol (for HATU): For solution-phase synthesis, a dedicated pre-activation time of 15-30 minutes is recommended to ensure complete formation of the highly reactive OAt-active ester before the amine is introduced.

  • Monitor Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Reagent Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, a slight excess (1.1-1.2 equivalents) of the non-limiting reagent can sometimes help drive the reaction to completion. Ensure at least 2.0 equivalents of base (e.g., DIPEA) are used relative to the carboxylic acid.

Part 3: Optimized Experimental Protocols

These protocols provide a starting point for achieving a clean and efficient amidation reaction.

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for challenging or sterically hindered amines where high reactivity and minimal side reactions are desired.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Basification: Add DIPEA (2.5 eq) to the mixture.

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. This step is crucial for forming the OAt-active ester.

  • Amine Addition: Add the desired amine (1.05 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2 to 12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Purification via Solid-Phase Extraction (SPE)

If your desired amide product is basic (e.g., contains an accessible amine) and impurities are acidic or neutral, a strong cation exchange (SCX) cartridge can offer a rapid, non-chromatographic purification method.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of methanol.

  • Cartridge Conditioning: Condition an SCX SPE cartridge by washing with methanol.

  • Sample Application: Load the dissolved crude product onto the SCX cartridge.

  • Washing: Wash the cartridge with methanol to elute neutral and acidic impurities (e.g., unreacted carboxylic acid, urea byproducts).

  • Elution: Elute the desired basic amide product from the cartridge using a solution of 2M ammonia in methanol.

  • Final Step: Evaporate the solvent from the collected fractions to yield the purified product.

References
  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. Available at: [Link]

  • Boric acid catalyzed amidation. Organic Syntheses. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Looking for some advice for purification of diamide. Reddit. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

  • Peptide synthesis. University of Calgary. Available at: [Link]

  • Peptide bond formation. Khan Academy. Available at: [Link]

  • Peptide synthesis troubleshooting. Reddit. Available at: [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Available at: [Link]

  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. IJPRS. Available at: [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)
Optimization

Stability of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid under acidic and basic conditions

Welcome to the technical support center for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The information provided is based on the chemical properties of the molecule's core components—the fluoropyrimidine and piperidine carboxylic acid moieties—and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation on the 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid molecule?

A1: Based on its structure, the molecule has two primary regions susceptible to degradation. The fluoropyrimidine ring is a key area of interest. The fluorine atom at the 5-position can be susceptible to nucleophilic substitution, potentially by a hydroxyl group, under certain conditions.[1] Additionally, the pyrimidine ring itself can undergo reduction and subsequent hydrolytic cleavage, a known degradation pathway for fluoropyrimidines like 5-fluorouracil.[2][3][4][5] The second region is the piperidine-4-carboxylic acid moiety, although generally more stable, the tertiary amine in the piperidine ring could be susceptible to oxidation.

Q2: How is 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid expected to behave under acidic conditions?

A2: While direct data is unavailable for this specific molecule, analogous compounds like 5-Fluorouracil (5-FU) have shown relative stability in acidic conditions.[6] However, it is crucial to experimentally verify this. Forced degradation studies under acidic conditions are recommended to confirm its stability profile.[7][8]

Q3: Is the compound likely to be stable under basic conditions?

A3: This is a critical concern. Fluoropyrimidine-based compounds, including 5-FU, have demonstrated susceptibility to degradation in alkaline environments.[6] Therefore, it is highly probable that 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid will also exhibit instability under basic conditions. Experimental testing is essential to determine the extent of this degradation.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.[6][9][10] This method should be capable of separating the parent compound from any potential degradation products. Method validation according to ICH guidelines is necessary to ensure the method is accurate, precise, and specific.[8]

Troubleshooting Guides

This section provides detailed protocols for conducting forced degradation studies to investigate the stability of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for assessing the stability of the compound under various stress conditions.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH) start->base oxidative Oxidative Degradation (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo quench Neutralize/Quench Reaction acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc RP-HPLC Analysis quench->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: General workflow for forced degradation studies.

Protocol 1: Acidic and Basic Hydrolysis

Objective: To determine the stability of the compound in acidic and basic environments.

Rationale: This study mimics potential exposure to acidic or basic conditions during formulation or in physiological environments. As fluoropyrimidines can be susceptible to base-catalyzed degradation, this is a critical test.[6]

Materials:

  • 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to the flask and dilute to the final volume. The final concentration of the compound should be suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Treatment:

    • Pipette a known volume of the stock solution into a separate volumetric flask.

    • Add 0.1 M NaOH to the flask and dilute to the final volume.

    • Incubate the solution under the same conditions as the acid treatment.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Potential Degradation Pathways

The following diagram illustrates potential sites of degradation on the molecule.

Caption: Potential degradation sites on the molecule.

Data Summary Table

Researchers should use a structured table to summarize the quantitative data from their stability studies.

Stress ConditionTime (hours)Initial Concentration (µg/mL)Remaining Concentration (µg/mL)% DegradationObservations (e.g., new peaks)
0.1 M HCl (60°C) 01001000-
2100
4100
8100
24100
0.1 M NaOH (60°C) 01001000-
2100
4100
8100
24100
3% H₂O₂ (RT) 01001000-
2100
24100
Thermal (60°C) 01001000-
24100
Photolytic 01001000-
24100

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid Reference Standards

For researchers, scientists, and drug development professionals, the establishment of a well-characterized and reliable reference standard is a cornerstone of pharmaceutical development. The purity and identity of this s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the establishment of a well-characterized and reliable reference standard is a cornerstone of pharmaceutical development. The purity and identity of this standard directly impact the accuracy and validity of all subsequent analytical measurements. This guide provides an in-depth comparison of analytical methodologies for the validation of a reference standard for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, a key building block in many modern pharmaceutical agents.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and experimental parameters. We will explore the validation of this reference standard through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]

The Critical Role of Reference Standard Validation

A pharmaceutical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product. Its validation is a formal process that provides a high degree of assurance that an analytical method will consistently produce a result that meets pre-determined acceptance criteria.[4][5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6] For a molecule like 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, which possesses a polar carboxylic acid group and a heterocyclic aromatic system, a multi-faceted analytical approach is essential for comprehensive characterization.

Chromatographic Methods: The Workhorse of Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of a reference standard and quantifying any impurities. The choice between them often depends on the desired speed and resolution, with UPLC offering faster analysis times and improved separation efficiency due to the use of smaller particle size columns.[7]

Method Development Considerations

The polarity of the carboxylic acid group in the target molecule presents a key challenge in reversed-phase HPLC.[8][9] To achieve adequate retention and good peak shape, careful selection of the stationary phase and mobile phase is critical.

  • Stationary Phase: A C18 column is a common starting point for reversed-phase separations. However, for highly polar compounds, "aqueous compatible" C18 phases or alternative chemistries like polar-embedded or phenyl-hexyl phases can provide better retention and prevent phase collapse in highly aqueous mobile phases.

  • Mobile Phase: A buffered mobile phase is necessary to control the ionization state of the carboxylic acid group (pKa dependent) and ensure reproducible retention times. A buffer with a pH at least one unit away from the analyte's pKa is recommended. Volatile buffers such as ammonium formate or ammonium acetate are preferred when interfacing with mass spectrometry. The use of an organic modifier, such as acetonitrile or methanol, is adjusted to achieve optimal retention and separation.

Validation Parameters for Chromatographic Methods

According to ICH Q2(R1), the following parameters must be evaluated for a quantitative impurity method and an assay method.[3][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity analysis (e.g., with a Diode Array Detector) should show no co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.[10]
Accuracy The closeness of the test results obtained by the method to the true value.For assay: 98.0% - 102.0% recovery. For impurities: Recovery should be assessed at multiple concentrations.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate Precision (inter-assay precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]No significant change in results when parameters like pH, mobile phase composition, or column temperature are slightly varied.
Experimental Protocol: HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient & Flow Rate MD_Start->MD_Optimize VP_Define Define Parameters & Acceptance Criteria MD_Optimize->VP_Define Exec_Specificity Specificity (Forced Degradation) VP_Define->Exec_Specificity Exec_Linearity Linearity & Range Exec_Specificity->Exec_Linearity Exec_Accuracy Accuracy (Spike/Recovery) Exec_Linearity->Exec_Accuracy Exec_Precision Precision (Repeatability & Intermediate) Exec_Accuracy->Exec_Precision Exec_LOD_LOQ LOD & LOQ Exec_Precision->Exec_LOD_LOQ Exec_Robustness Robustness Exec_LOD_LOQ->Exec_Robustness Rep_Compile Compile Data Exec_Robustness->Rep_Compile Rep_Report Generate Validation Report Rep_Compile->Rep_Report

Caption: A typical workflow for the validation of an HPLC-UV method.

Forced Degradation Studies: A Critical Component of Specificity

To demonstrate the stability-indicating power of the analytical method, forced degradation studies are essential.[11][12][13] These studies involve subjecting the reference standard to harsh conditions to intentionally generate degradation products. The goal is to show that the analytical method can separate the main peak from any potential degradants.

Key stress conditions as per ICH Q1A(R2) include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid material (e.g., at 105°C).

  • Photostability: Exposing the material to light.[11][14]

LC-MS: For Structural Elucidation of Impurities

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural characterization of impurities and degradation products.[15][16] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.[15] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure.[17]

Comparative Performance of Chromatographic Detectors
FeatureUV/DADMass Spectrometry (MS)
Principle Measures the absorbance of UV-Vis light by the analyte.Measures the mass-to-charge ratio of ionized analytes.
Selectivity Moderate; relies on chromatographic separation.High; can distinguish between co-eluting compounds with different masses.
Sensitivity Good, but dependent on the presence of a chromophore.Excellent; can detect compounds at very low concentrations.[7]
Information Provided Quantitative data, peak purity.Molecular weight, structural information (with MS/MS), and quantitative data.
Best For Routine purity testing and assay.Impurity identification, structural elucidation, and trace-level quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[18][19] It is considered a primary analytical method for the structural elucidation and confirmation of reference standards.[20]

Key NMR Experiments for Structural Elucidation
  • ¹H NMR: Provides information about the number and types of protons and their chemical environment.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to connect adjacent protons in the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[21]

  • ¹⁹F NMR: Given the fluorine atom in the pyrimidine ring, this experiment is essential for confirming its presence and position.

NMR_Elucidation Compound 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Compound->TwoD_NMR Structure Confirmed Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure TwoD_NMR->Structure

Caption: NMR techniques for structural confirmation.

Quantitative NMR (qNMR) can also be used as an absolute method for determining the purity of the reference standard, often providing results with high precision and accuracy without the need for a specific reference standard of the same compound.[22]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physicochemical properties of the reference standard.[23][24][25]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, and enthalpy of fusion, and to detect polymorphism. Purity can also be estimated using the van't Hoff equation.[26][27]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of volatile impurities, such as residual solvents and water content.[27]

Comparison of Thermal Analysis Techniques
TechniqueInformation ProvidedApplication in Reference Standard Validation
DSC Melting point, enthalpy of fusion, polymorphism, purity estimation.Confirms the identity and purity of the crystalline form.
TGA Mass loss due to volatilization or decomposition.Quantifies volatile content (e.g., water, solvents).

Summary and Recommendations

A comprehensive validation of a 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid reference standard requires a multi-pronged approach that leverages the strengths of various analytical techniques.

Analytical TechniquePrimary Role in Validation
HPLC/UPLC-UV Purity assessment and quantification of impurities.
LC-MS Identification and structural elucidation of unknown impurities and degradants.
NMR Spectroscopy Definitive structural confirmation and absolute purity determination (qNMR).
Thermal Analysis (DSC/TGA) Determination of physicochemical properties (melting point, volatile content).

For routine quality control, a validated HPLC-UV method is sufficient for purity determination. However, for the initial, complete characterization and validation of a primary reference standard, the combination of all the above-mentioned techniques is highly recommended to ensure its identity, purity, and stability. This rigorous approach provides a solid foundation for all subsequent analytical work and ensures compliance with global regulatory expectations.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. (n.d.). Waters.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC.
  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
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  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (n.d.). Walsh Medical Media.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
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  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
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  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
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Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid Through Spectroscopic Data Comparison

Introduction: The Critical Role of Batch Consistency in Drug Development In the landscape of pharmaceutical development, the consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Batch Consistency in Drug Development

In the landscape of pharmaceutical development, the consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] Any variation between production batches can have significant downstream effects, potentially impacting the safety, efficacy, and quality of the final drug product. This guide focuses on a key intermediate, 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, and provides a comprehensive framework for utilizing spectroscopic techniques to ensure its batch-to-batch consistency.

This molecule, a substituted piperidine derivative, is a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural integrity and purity are critical quality attributes (CQAs) that must be rigorously controlled.[1] This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to compare different batches of this intermediate, thereby ensuring a robust and reproducible manufacturing process.

The Imperative of Spectroscopic Comparison for Quality Control

Spectroscopic techniques offer a powerful and non-destructive means to gain detailed molecular-level information about a substance.[4] For pharmaceutical intermediates, these methods are indispensable for:

  • Identity Confirmation: Verifying that the correct molecular structure has been synthesized.

  • Purity Assessment: Quantifying the presence of any impurities, starting materials, or by-products.[5][6]

  • Structural Elucidation: Characterizing the precise arrangement of atoms within the molecule.[4][7]

  • Detection of Batch-to-Batch Variability: Identifying subtle differences between batches that may arise from variations in raw materials, processing conditions, or equipment.[1][3][8][9]

By systematically comparing the spectroscopic data from different batches, researchers and quality control analysts can confidently ascertain the consistency and quality of the intermediate, mitigating risks in the subsequent stages of drug development.

Analytical Methodologies: A Multi-Pronged Approach

A comprehensive assessment of batch-to-batch consistency requires a combination of analytical techniques. Here, we detail the recommended spectroscopic and chromatographic methods for the analysis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

Overall Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of multiple batches of the target compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Processing & Comparison cluster_report Reporting & Decision Sample_A Batch A Sample Dissolution Dissolution in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC/MS) Sample_A->Dissolution Sample_B Batch B Sample Sample_B->Dissolution Sample_C Batch C Sample Sample_C->Dissolution NMR ¹H & ¹³C NMR Spectroscopy Dissolution->NMR LCMS LC-MS Analysis Dissolution->LCMS HPLC HPLC Purity Analysis Dissolution->HPLC Process_NMR Process NMR Spectra (Phasing, Baseline Correction, Integration) NMR->Process_NMR Process_LCMS Process LC-MS Data (Peak Integration, Mass Extraction) LCMS->Process_LCMS Process_HPLC Process HPLC Chromatograms (Peak Integration, Purity Calculation) HPLC->Process_HPLC Compare Compare Data Across Batches (Overlay Spectra, Tabulate Results) Process_NMR->Compare Process_LCMS->Compare Process_HPLC->Compare Report Generate Certificate of Analysis (CoA) Compare->Report Decision Batch Release / Further Investigation Report->Decision

Caption: Overall workflow for batch comparison.

¹H and ¹³C NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an excellent tool for structural confirmation and impurity detection.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid sample and dissolve it in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration and quantification.[10]

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[5]

Mass Spectrometry (LC-MS): Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying impurities.[6] When coupled with liquid chromatography (LC-MS), it also provides separation of components in a mixture.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument for accurate mass measurements.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to facilitate protonation of the analyte for positive ion mode detection.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

    • Data Analysis: Extract the mass spectrum for the main chromatographic peak and determine the accurate mass of the protonated molecule ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the workhorse of the pharmaceutical industry for purity analysis and quantification of impurities.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. The specific conditions should be developed to achieve good separation between the main peak and any impurities.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Select a wavelength where the analyte has strong absorbance, which can be determined from a UV-Vis spectrum of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity of the main component as a percentage of the total peak area. According to ICH guidelines, impurities present at levels above 0.1% should be identified and characterized.[11]

Data Analysis and Comparison: A Hypothetical Case Study

To illustrate the process of batch-to-batch comparison, let's consider hypothetical data for three different batches of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid.

¹H NMR Data Comparison

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Expected Chemical Shift (ppm) Batch A (ppm) Batch B (ppm) Batch C (ppm)
Pyrimidine-H~8.5 (d)8.528.528.53
Pyrimidine-H~8.4 (d)8.418.418.41
Piperidine-H (axial)~4.4 (m)4.424.424.43
Piperidine-H (equatorial)~3.1 (m)3.113.113.12
Piperidine-H (CH-COOH)~2.5 (m)2.502.502.51
Piperidine-H~1.9 (m)1.921.921.93
Piperidine-H~1.6 (m)1.631.631.64
COOH~12.2 (br s)12.2112.2012.22
Unknown Impurity-Not DetectedNot Detected7.85 (s)

Interpretation:

  • Batches A and B show consistent ¹H NMR spectra, with all chemical shifts and multiplicities matching the expected structure.

  • Batch C, however, displays an additional singlet at 7.85 ppm, indicating the presence of an unknown impurity. The integration of this peak relative to the main compound would provide a semi-quantitative estimate of the impurity level.

LC-MS Data Comparison

Table 2: Comparison of LC-MS Data (ESI+)

Parameter Expected Value Batch A Batch B Batch C
Retention Time (min)~3.53.523.513.53
Observed [M+H]⁺ (m/z)240.10240.1045240.1048240.1046
Impurity Retention Time (min)-Not DetectedNot Detected2.89
Impurity [M+H]⁺ (m/z)-Not DetectedNot Detected226.0891

Interpretation:

  • All three batches show the correct protonated molecular ion at approximately m/z 240.10, confirming the identity of the main component.

  • The LC-MS data for Batch C reveals an impurity eluting at 2.89 minutes with a protonated molecular ion at m/z 226.0891. This provides crucial information for the potential identification of this impurity.

HPLC Purity Data Comparison

Table 3: Comparison of HPLC Purity Data

Parameter Specification Batch A Batch B Batch C
Purity by Area %≥ 99.0%99.8%99.7%98.5%
Largest Individual Impurity≤ 0.2%0.12%0.15%1.1%
Total Impurities≤ 0.5%0.2%0.3%1.5%

Interpretation:

  • Batches A and B meet the established purity specifications.

  • Batch C fails to meet the specifications, with a purity of 98.5% and a significant individual impurity at 1.1%. This corroborates the findings from the ¹H NMR and LC-MS analyses.

Decision-Making Flowchart

The following diagram outlines a logical process for making decisions based on the comparative analytical data.

Decision_Making Start Compare Spectroscopic Data of Batches Check_NMR ¹H NMR spectra consistent? Start->Check_NMR Check_LCMS LC-MS data consistent? Check_NMR->Check_LCMS Yes Investigate_Impurity Identify and Characterize Impurity Check_NMR->Investigate_Impurity No Check_HPLC HPLC purity meets specification? Check_LCMS->Check_HPLC Yes Check_LCMS->Investigate_Impurity No Pass Batch Passes Quality Control Check_HPLC->Pass Yes Check_HPLC->Investigate_Impurity No Fail Batch Fails - Investigate Root Cause Investigate_Impurity->Fail

Caption: Decision-making flowchart for batch release.

Conclusion: A Proactive Approach to Quality Assurance

A robust program of spectroscopic data comparison is a cornerstone of modern pharmaceutical quality control. By implementing the detailed analytical protocols and systematic data comparison strategies outlined in this guide, researchers and drug development professionals can proactively identify and address batch-to-batch variability. This ensures the consistent quality of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, thereby safeguarding the integrity of the final drug product and contributing to the development of safe and effective medicines.

References

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Heider, P. L., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes. Retrieved from [Link]

  • Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 23). Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved from [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). A review on stability indicating HPLC method development. Retrieved from [Link]

  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic Acid

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. The proper disposal of research chemicals li...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. The proper disposal of research chemicals like 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this fluorinated pyrimidine derivative, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid may not be universally available, its structural motifs—a fluorinated pyrimidine ring and a piperidine-4-carboxylic acid core—provide a strong basis for hazard assessment by referencing analogous compounds.

Structurally related chemicals, such as 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and 5-Fluoropyridine-2-carboxylic acid, are classified as hazardous.[1][2] Based on these analogs, 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid should be handled as a substance that is, at a minimum:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1][3]

The presence of the fluoropyrimidine moiety also warrants caution, as compounds in this class can have significant biological activity.[4] Therefore, treating this compound as hazardous waste is the only prudent course of action.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementRationale
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedBased on analogs like 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationCommon hazard for piperidine and pyridine carboxylic acids.[1][3]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationCommon hazard for piperidine and pyridine carboxylic acids.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationA frequent characteristic of fine chemical powders and carboxylic acids.[1][3]

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures. This creates a necessary barrier between the researcher and potential exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[5] This is crucial to protect against accidental splashes or fine dust particles causing serious eye irritation.[3]

  • Hand Protection : Use chemical-resistant, impervious gloves, such as nitrile gloves.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection : A standard laboratory coat must be worn and fully fastened.[5] Long-sleeved clothing should be worn underneath to minimize exposed skin.

  • Respiratory Protection : All handling of the solid compound or solutions, especially when generating dust or aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[5]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[6][7]

Step-by-Step Collection Procedure:
  • Designate a Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be labeled with the words "Hazardous Waste " and the full chemical name: "1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid ". The label should also include the date when the first waste was added and the relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[6]

  • Segregate Waste Streams : Maintain separate, clearly labeled waste containers for different forms of waste to ensure compatibility and compliance.[6]

    • Solid Waste : Collect any non-sharp solid waste, such as contaminated weighing paper, gloves, or absorbent materials used for minor spills, in a designated solid hazardous waste container.

    • Liquid Waste : Collect all unused or spent solutions in a designated liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility. For instance, do not mix acidic waste with basic waste.

    • Sharps Waste : Any sharp items like needles or contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[6]

  • Container Management : Keep waste containers securely closed when not in active use.[8] Store the containers in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel and away from general traffic.[8]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of hazardous chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[8] Academic and research laboratories often operate under specific guidelines like the EPA's Subpart K, which provides a more flexible framework for managing laboratory waste.[9][10]

The following workflow illustrates the decision-making and operational process for proper disposal.

DisposalWorkflow cluster_0 Step 1: Pre-Disposal Actions cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposition (by EHS/Contractor) A Identify Waste (Solid, Liquid, Sharps) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible & Labeled Container C->D Proceed to Collection E Segregate Solid, Liquid, & Sharps Waste D->E F Keep Container Closed E->F G Store in Designated Satellite Accumulation Area F->G Store Securely H Do Not Exceed Storage Time/Volume Limits G->H I Contact EHS for Pickup H->I J High-Temperature Incineration I->J EHS Manages Final Disposal K Secure Hazardous Waste Landfill

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
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1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
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